molecular formula C28H38N6O10 B12368960 Me-Tet-PEG5-NHS

Me-Tet-PEG5-NHS

Cat. No.: B12368960
M. Wt: 618.6 g/mol
InChI Key: WIMBDRIDFKMKOO-UHFFFAOYSA-N
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Description

Me-Tet-PEG5-NHS is a useful research compound. Its molecular formula is C28H38N6O10 and its molecular weight is 618.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H38N6O10

Molecular Weight

618.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C28H38N6O10/c1-21-30-32-28(33-31-21)23-4-2-22(3-5-23)20-29-24(35)8-10-39-12-14-41-16-18-43-19-17-42-15-13-40-11-9-27(38)44-34-25(36)6-7-26(34)37/h2-5H,6-20H2,1H3,(H,29,35)

InChI Key

WIMBDRIDFKMKOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O

Origin of Product

United States

Foundational & Exploratory

The Function of the PEG5 Spacer in Me-Tet-PEG5-NHS Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of linker molecules is a critical parameter in the creation of effective bioconjugates, particularly in the field of Antibody-Drug Conjugates (ADCs). The Me-Tet-PEG5-NHS linker is a sophisticated, heterobifunctional tool designed for this purpose. It comprises three key components: a Methyl-tetrazine (Me-Tet) group for bioorthogonal "click" chemistry, an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines, and a central PEG5 spacer.[1][2] While the reactive ends define its utility, the polyethylene glycol (PEG) spacer is pivotal in dictating the overall performance, stability, and efficacy of the final conjugate.

This guide provides an in-depth analysis of the core functions of the PEG5 spacer, supported by quantitative data, experimental protocols, and functional diagrams to illustrate its significance in modern bioconjugation strategies.

Core Functions of the PEG5 Spacer

The inclusion of a discrete PEG spacer with five ethylene glycol units is a deliberate design choice to overcome several challenges inherent in conjugating large biomolecules to smaller functional moieties.

Enhanced Hydrophilicity and Solubility

Many highly potent cytotoxic payloads used in ADCs are inherently hydrophobic.[3][4] This hydrophobicity can lead to significant challenges, including aggregation of the ADC, especially at higher drug-to-antibody ratios (DARs).[3] ADC aggregation can compromise manufacturing, reduce stability during storage, and accelerate clearance from circulation.

The PEG5 spacer is highly hydrophilic and acts as a solubilizing agent. It effectively shields the hydrophobic drug payload, preventing intermolecular hydrophobic interactions that lead to aggregation. This improved solubility and stability are critical for developing robust ADCs, enabling the use of higher DARs without compromising the conjugate's physicochemical properties.

Improved Pharmacokinetics and In Vivo Stability

PEGylation is a well-established strategy for improving the pharmacokinetic (PK) profile of therapeutic molecules. The PEG5 spacer, while short, contributes to this effect by creating a "hydration shell" around the conjugate. This increases the molecule's overall hydrodynamic size, which in turn reduces the rate of renal clearance and prolongs its circulation half-life. Furthermore, this protective aqueous layer can shield the conjugate from enzymatic degradation, further enhancing its stability in vivo. The collective result is slower plasma clearance and increased overall exposure (Area Under the Curve, AUC), allowing for greater accumulation at the target site.

Mitigation of Steric Hindrance

Steric hindrance occurs when the size and shape of molecules impede a chemical reaction or biological interaction. In the context of an ADC, the large antibody must be able to bind to its target antigen on a cell surface without interference from the conjugated payload. The PEG5 spacer provides a defined, flexible extension that physically separates the antibody from the payload. This separation is crucial to ensure that the binding affinity and specificity of the antibody remain uncompromised. The length of the spacer is a critical parameter; it must be sufficient to overcome steric clash but not so long as to introduce undesirable properties.

Reduced Immunogenicity

By masking the linker and payload, which can be recognized as foreign by the immune system, the PEG spacer helps to reduce the immunogenicity of the entire conjugate. PEG itself is known to be biologically inert and has a low risk of inducing an immune response. This "stealth" effect, combined with the reduction in aggregation-induced immunogenicity, contributes to the overall safety and tolerance of the bioconjugate.

Quantitative Data on PEG Spacer Effects

The length of the PEG chain directly influences the properties of the bioconjugate. The following tables summarize representative data from studies comparing the effects of different PEG linker lengths on key parameters.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance Data synthesized from a study on a non-binding IgG conjugated to MMAE with a DAR of 8.

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0x
PEG4~5.50.65x
PEG8~3.00.35x
PEG12~2.80.33x

Observation: The data clearly indicates that increasing the PEG linker length leads to a significant reduction in the clearance rate of the ADC, thereby increasing its circulation time.

Table 2: Effect of PEG Spacer Length on Receptor Binding Affinity Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR).

PEG Linker LengthIC50 (nM)Interpretation
PEG11.0 ± 0.1Highest Binding Affinity
PEG22.0 ± 0.2Moderate Binding Affinity
PEG33.1 ± 0.3Lower Binding Affinity

Observation: In this specific receptor-ligand interaction, shorter PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This highlights that the optimal PEG length can be context-dependent, requiring a balance between providing sufficient spacing and maintaining a compact conjugate structure for effective target engagement.

Diagrams and Visualizations

G Antibody Antibody (via -NH2) NHS NHS Antibody->NHS Amide Bond Formation Payload Payload (via TCO) MeTet MeTet MeTet->Payload IEDDA Cycloaddition

Figure 1: Structure and connectivity of the this compound Linker.

workflow

Figure 2: Workflow for ADC synthesis using the this compound linker.

benefits

Figure 3: Logical flow from PEG5 properties to ADC benefits.

Experimental Protocols

The following are generalized protocols for the use of the this compound linker in a typical two-step ADC preparation.

Protocol 1: Antibody-Linker Conjugation via NHS Ester

This protocol describes the covalent attachment of the linker to primary amines (e.g., lysine residues) on an antibody.

  • Reagent Preparation:

    • Equilibrate the vial of this compound ester to room temperature before opening to prevent moisture condensation.

    • Prepare the antibody in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0. A typical concentration is 1-10 mg/mL.

    • Immediately before use, dissolve the this compound ester in an anhydrous water-miscible solvent like DMSO or DMF to a stock concentration of 10 mM. Do not store this solution, as the NHS ester readily hydrolyzes.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved linker solution to the antibody solution. The final volume of organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM. Incubate for 30 minutes.

  • Purification:

    • Remove excess, unreacted linker and byproducts using size-exclusion chromatography (SEC) or dialysis, exchanging the buffer into one suitable for the next step and for protein stability.

Protocol 2: Bioorthogonal Ligation with a TCO-Modified Payload

This protocol describes the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.

  • Reagent Preparation:

    • Dissolve the trans-cyclooctene (TCO)-functionalized payload in a compatible solvent (e.g., DMSO).

    • Ensure the purified tetrazine-modified antibody from Protocol 1 is in a suitable reaction buffer (e.g., PBS pH 7.4).

  • Ligation Reaction:

    • Add a molar excess (typically 3- to 10-fold) of the TCO-payload to the tetrazine-modified antibody.

    • The reaction is typically rapid and can be performed at room temperature for 1-4 hours. Monitor reaction progress if necessary.

  • Final Purification and Characterization:

    • Purify the final ADC conjugate to remove unreacted TCO-payload and other impurities. SEC is commonly used for this step. Hydrophobic Interaction Chromatography (HIC) can also be used to separate species with different DARs.

    • Characterize the final product to determine DAR, purity, and integrity using techniques such as Mass Spectrometry (MS), UV-Vis spectroscopy, and HPLC (HIC or SEC).

Conclusion

The PEG5 spacer is not merely a passive connector but an active modulator of a bioconjugate's properties. Its inclusion in the this compound linker architecture provides a multifaceted solution to common challenges in drug development. By enhancing hydrophilicity, extending circulation half-life, reducing steric hindrance, and lowering immunogenicity, the PEG5 spacer is a critical component for optimizing the safety, manufacturability, and therapeutic efficacy of next-generation bioconjugates. The careful selection of such a discrete, functional spacer represents a key strategy in the rational design of advanced therapeutics like ADCs.

References

A Technical Guide to Me-Tet-PEG5-NHS for Advanced Protein Labeling and Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the heterobifunctional crosslinker, Methyl-Tetrazine-PEG5-N-hydroxysuccinimide ester (Me-Tet-PEG5-NHS). It details the core chemistry, experimental protocols, and quantitative data associated with its use in protein labeling, with a focus on applications in bioconjugation, therapeutic development, and advanced imaging techniques.

Introduction: Two-Step Bioorthogonal Labeling

This compound is a versatile linker that enables a powerful two-step protein modification strategy. It combines an amine-reactive N-hydroxysuccinimide (NHS) ester with a highly reactive methyl-tetrazine (Me-Tet) moiety, separated by a hydrophilic polyethylene glycol (PEG) spacer.[1] This design allows for the initial, stable conjugation of the tetrazine group to a protein, followed by a highly specific and rapid bioorthogonal "click" reaction with a molecule bearing a trans-cyclooctene (TCO) group.[2][3]

This bioorthogonal approach, centered on the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, offers exceptional control and specificity, allowing for the conjugation of proteins in complex biological environments with minimal off-target reactions.[3][4] This makes it an invaluable tool for constructing antibody-drug conjugates (ADCs), developing advanced imaging probes, and creating novel biomolecular constructs.

Core Principles and Chemical Properties

The functionality of this compound is derived from its three key components:

  • N-Hydroxysuccinimide (NHS) Ester: This moiety provides a reactive handle for the covalent attachment to primary amines (-NH₂), such as those found on the side chains of lysine residues or the N-terminus of proteins. The reaction is efficient at physiological or slightly basic pH (7.2-8.5) and forms a stable, irreversible amide bond.

  • PEG5 Spacer: The five-unit polyethylene glycol chain is a flexible, hydrophilic spacer. It enhances the water solubility of the linker and the resulting conjugate, reduces potential steric hindrance between the protein and the payload, and can help minimize aggregation.

  • Methyl-Tetrazine (Me-Tet): This component is the bioorthogonal reactive partner. Tetrazines are highly reactive dienes in IEDDA cycloaddition reactions with strained dienophiles, most notably trans-cyclooctene (TCO). This "click chemistry" reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly even at low concentrations without the need for a catalyst.

Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₈H₃₈N₆O₁₀
Molecular Weight 618.64 g/mol
Purity >95%
Reactive Group 1 N-Hydroxysuccinimide (NHS) Ester
Reacts With Primary Amines (-NH₂)
Reactive Group 2 Methyl-Tetrazine (Me-Tet)
Reacts With Trans-cyclooctene (TCO)
Storage Conditions -20°C, desiccated, protected from light

Reaction Mechanisms and Workflows

The use of this compound involves a sequential, two-step reaction workflow. This process ensures that the protein is first stably functionalized with the tetrazine handle before the introduction of the final payload or reporter molecule.

Overall Experimental Workflow

The diagram below outlines the complete process, from initial antibody preparation to the final, purified bioconjugate.

G cluster_0 Step 1: Protein-Tetrazine Conjugation cluster_1 Step 2: Bioorthogonal IEDDA Reaction A 1. Antibody Preparation (Buffer Exchange to Amine-Free Buffer, pH 7.2-8.5) C 3. Conjugation Reaction (Add NHS linker to Antibody, e.g., 20x molar excess) A->C B 2. This compound Preparation (Dissolve in anhydrous DMSO/DMF) B->C D 4. Quench Reaction (Optional: Add Tris or Glycine) C->D E 5. Purification (SEC) (Remove excess linker) D->E F Tetrazine-Modified Antibody E->F H 7. IEDDA Click Reaction (Mix Tet-Antibody and TCO-Payload) F->H G 6. Prepare TCO-Payload (Drug, Fluorophore, etc.) G->H I 8. Final Purification (SEC) (Remove excess payload) H->I J Final Antibody Conjugate I->J

Caption: Overall workflow for two-step protein modification.
Reaction Chemistry Diagrams

The following diagrams illustrate the chemical transformations occurring at each step of the workflow.

Step 1: NHS Ester Amine Coupling This reaction forms a stable amide bond between the linker and a primary amine on the protein surface, typically a lysine residue.

Caption: NHS ester reaction with a protein primary amine.

Step 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation The tetrazine-modified protein rapidly and specifically reacts with a TCO-modified molecule, forming a stable covalent bond and releasing nitrogen gas.

Caption: IEDDA "click" reaction between Tetrazine and TCO.

Experimental Protocols

The following protocols provide a detailed methodology for labeling a typical IgG antibody. Optimization may be required for different proteins.

Protocol 1: Antibody Labeling with this compound

This procedure details the initial conjugation of the tetrazine linker to the antibody.

A. Materials

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound (store desiccated at -20°C).

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction Buffer: 1X PBS, pH 7.2-8.5.

  • Quenching Buffer (optional): 1M Tris-HCl, pH 8.0.

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO).

B. Procedure

  • Antibody Preparation:

    • If necessary, buffer exchange the antibody into the Reaction Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine.

    • Determine the antibody concentration using absorbance at 280 nm (A280).

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the linker in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store the stock solution.

  • Conjugation Reaction:

    • Calculate the required volume of the 10 mM linker stock solution to achieve the desired molar excess. A 5- to 20-fold molar excess of the linker over the antibody is a common starting point.

    • Add the calculated volume of the linker solution to the antibody solution while gently vortexing. The final concentration of DMSO/DMF should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching (Optional):

    • To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker by purifying the conjugate using an appropriate SEC desalting column according to the manufacturer's instructions.

    • The purified tetrazine-modified antibody is now ready for the next step or storage (-20°C or -80°C for long-term).

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL, or the average number of tetrazine linkers per antibody, should be determined to ensure consistency. This is achieved using UV-Vis spectrophotometry.

A. Procedure

  • Measure the absorbance of the purified tetrazine-modified antibody solution at 280 nm (A280) and at the absorbance maximum for the tetrazine (~310 nm for some tetrazines, but this can vary; refer to the linker's specific datasheet if available, or use the characteristic tetrazine absorbance around 520 nm, though methyl-tetrazine absorbance is weaker). For this example, we will assume a hypothetical absorbance max (A_linker) and extinction coefficient (ε_linker).

  • Calculate the concentration of the antibody, correcting for the linker's absorbance at 280 nm.

    • Protein Conc. (M) = [A280 - (A_linker × CF)] / ε_protein

    • Where CF (Correction Factor) = (Absorbance of linker at 280 nm) / (Absorbance of linker at its λmax) and ε_protein for IgG is ~210,000 M⁻¹cm⁻¹.

  • Calculate the concentration of the tetrazine linker.

    • Linker Conc. (M) = A_linker / ε_linker

  • Calculate the DOL.

    • DOL = Linker Conc. (M) / Protein Conc. (M)

    • An ideal DOL for antibodies is typically between 2 and 10.

Protocol 3: IEDDA Click Reaction with TCO-Payload

This protocol describes the final bioorthogonal ligation step.

A. Materials

  • Purified Tetrazine-modified antibody (from Protocol 1).

  • TCO-functionalized payload (e.g., TCO-PEG4-Drug).

  • Reaction Buffer: 1X PBS, pH 7.4.

  • Purification: Size-exclusion chromatography (SEC) column suitable for separating the final conjugate from the smaller, unreacted payload.

B. Procedure

  • Reaction Setup:

    • Combine the tetrazine-modified antibody and the TCO-payload in the Reaction Buffer.

    • A slight molar excess of the TCO-payload (e.g., 1.5 to 3 equivalents per tetrazine) is often used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature or 37°C. The reaction is often complete in under an hour due to the fast kinetics. Progress can be monitored by the disappearance of the tetrazine's faint color.

  • Purification:

    • Purify the final antibody-payload conjugate from excess TCO-payload and any reaction byproducts using an appropriate SEC column.

Quantitative Data

The efficiency and speed of the this compound system are defined by the kinetics of its two reactive steps.

Recommended Reaction Parameters
ParameterNHS-Ester LabelingIEDDA Click Reaction
Molar Ratio 5 - 20x excess of Linker:Protein1.5 - 3x excess of TCO:Tetrazine
pH 7.2 - 8.56.5 - 7.5
Temperature 4°C - 25°C25°C - 37°C
Reaction Time 30 - 120 minutes15 - 60 minutes
Typical DOL 2 - 10N/A
IEDDA Reaction Kinetics

The reaction between tetrazines and TCO is one of the fastest bioorthogonal reactions known. The rate is influenced by the specific substituents on both the tetrazine and the TCO.

Tetrazine ReactantTCO ReactantSecond-Order Rate Constant (k₂)Solvent
Methyl-Tetrazine (Me-Tz)TCO~1,000 - 6,000 M⁻¹s⁻¹Aqueous Buffer/Organic
H-Tetrazine (H-Tz)TCO~30,000 M⁻¹s⁻¹Aqueous Buffer
3,6-di-(2-pyridyl)-s-tetrazineTCO~6,000 M⁻¹s⁻¹Acetonitrile/Water
H-Tetrazine (H-Tz)Strained axial-TCOup to 3.3 x 10⁶ M⁻¹s⁻¹Aqueous Buffer

Note: Rate constants are approximate and can vary significantly based on exact molecular structure, solvent, and temperature. Data compiled from multiple sources.

Stability and Troubleshooting

  • Stability: this compound is moisture-sensitive and should be stored desiccated at -20°C. Once dissolved in DMSO/DMF, it should be used immediately as the NHS ester readily hydrolyzes in the presence of water. The tetrazine moiety itself shows excellent stability in biological media and across a range of pH values (pH 3-8), making it suitable for in vitro and in vivo applications.

  • Troubleshooting:

    • Low DOL: May be caused by hydrolyzed NHS ester, insufficient molar excess of the linker, or the presence of primary amines (e.g., Tris) in the antibody buffer. Ensure reagents are fresh and buffers are correctly formulated.

    • Protein Aggregation: Can occur during the labeling step. Consider reducing the molar excess of the linker, performing the reaction at a lower temperature (4°C), or using a higher concentration of the PEGylated linker to improve solubility.

    • Incomplete IEDDA Reaction: Ensure accurate quantification of both the tetrazine-modified protein and the TCO-payload to use the correct molar ratio. While unlikely due to fast kinetics, confirm the TCO reagent has not degraded (some are sensitive to light and acid).

References

An In-depth Technical Guide to the Synthesis and Purification of Me-Tet-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Methyl-Tetrazine-PEG5-N-hydroxysuccinimidyl ester (Me-Tet-PEG5-NHS). This heterobifunctional linker is a critical reagent in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its methyltetrazine moiety facilitates rapid and specific bioorthogonal "click" reactions with trans-cyclooctene (TCO)-modified molecules, while the NHS ester enables covalent linkage to primary amines on proteins, peptides, and other biomolecules.[1] The inclusion of a hydrophilic 5-unit polyethylene glycol (PEG) spacer enhances solubility and reduces potential immunogenicity.[2]

Physicochemical and Characterization Data

Quantitative data for the final product and key intermediates are summarized below. Purity is typically assessed by HPLC and identity confirmed by mass spectrometry and NMR.

PropertyThis compound EsterMe-Tet-PEG5-COOH (Intermediate)
Molecular Formula C₂₈H₃₈N₆O₁₀C₂₄H₃₅N₅O₉
Molecular Weight 618.64 g/mol 521.57 g/mol [3]
CAS Number 2096446-25-0[1]2143964-72-9[3]
Appearance Red solid to oilRed solid to oil
Purity ≥95% (HPLC)≥95% (HPLC)
Solubility Soluble in DMSO, DMF, DCMSoluble in Water, DMSO, DMF
Storage Conditions -20°C, desiccated-20°C, desiccated
¹H NMR Consistent with structure (See Characterization)Consistent with structure (See Characterization)
Mass Spectrometry ESI-MS [M+H]⁺ expected: 619.26ESI-MS [M+H]⁺ expected: 522.24

Synthesis Workflow

The synthesis of this compound is a multi-step process that begins with the synthesis of the methyl-tetrazine moiety, followed by its conjugation to a PEG linker, and culminating in the activation of the terminal carboxylic acid to an NHS ester.

Synthesis_Workflow cluster_0 Part 1: Me-Tet-Amine Synthesis cluster_1 Part 2: Intermediate Synthesis (Me-Tet-PEG5-COOH) cluster_2 Part 3: Final Product Synthesis (this compound) start1 Acetonitrile & Hydrazine step1 Pinner Reaction (HCl, EtOH) start1->step1 step2 Cyclization with Formamidine Acetate (Oxidation with NaNO₂) step1->step2 prod1 3-Methyl-1,2,4,5-tetrazine Derivative step2->prod1 start2 Amino-PEG5-COOH step3 Amide Coupling (EDC, NHS, DMF) start2->step3 prod1_c 3-Methyl-1,2,4,5-tetrazine Derivative prod1_c->step3 pur1 Purification (Reverse-Phase HPLC) step3->pur1 prod2 Me-Tet-PEG5-COOH pur1->prod2 prod2_c Me-Tet-PEG5-COOH step4 NHS Ester Activation (NHS, EDC, Anhydrous DCM) prod2_c->step4 pur2 Purification & Lyophilization (Precipitation/Filtration) step4->pur2 final_prod This compound Ester pur2->final_prod

Caption: Overall synthetic workflow for this compound Ester.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of Me-Tet-PEG5-COOH (Intermediate)

This procedure involves the coupling of a methyl-tetrazine carboxylic acid derivative with an amino-PEG linker. For this guide, we will assume the starting material is a commercially available or previously synthesized methyl-tetrazine derivative with a carboxylic acid handle (e.g., 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid).

  • Reagent Preparation :

    • Dissolve 1.0 equivalent of the methyl-tetrazine carboxylic acid in anhydrous Dimethylformamide (DMF).

    • In a separate vial, dissolve 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous DMF.

    • Dissolve 1.1 equivalents of Amino-PEG5-COOH in anhydrous DMF, and add 1.5 equivalents of a non-nucleophilic base such as Diisopropylethylamine (DIPEA).

  • Activation of Methyl-Tetrazine :

    • Add the EDC/NHS solution to the stirred solution of the methyl-tetrazine carboxylic acid.

    • Allow the activation reaction to proceed for 30-60 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling Reaction :

    • Slowly add the activated methyl-tetrazine solution to the Amino-PEG5-COOH solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.

  • Work-up and Purification :

    • Upon completion, dilute the reaction mixture with water and acidify to a pH of ~2-3 with dilute HCl.

    • Extract the product into an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase High-Performance Liquid Chromatography (HPLC) using a water/acetonitrile gradient containing 0.1% Trifluoroacetic acid (TFA).

    • Combine the product-containing fractions and lyophilize to yield Me-Tet-PEG5-COOH as a red solid.

Protocol 2: Synthesis of this compound Ester (Final Product)

This protocol describes the activation of the terminal carboxylic acid of the intermediate to the amine-reactive NHS ester.

  • Reagent Preparation :

    • Dissolve 1.0 equivalent of Me-Tet-PEG5-COOH (from Protocol 1) in anhydrous DCM.

    • Add 1.5 equivalents of NHS and 1.5 equivalents of EDC to the solution.

  • NHS Ester Activation :

    • Stir the reaction mixture at room temperature under an inert atmosphere for 2-4 hours. The reaction should be protected from moisture, as NHS esters are moisture-sensitive.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Purification and Isolation :

    • Concentrate the reaction mixture under reduced pressure.

    • Precipitate the product by adding the concentrated residue to a large volume of cold diethyl ether with vigorous stirring.

    • Collect the solid product by filtration and wash with cold diethyl ether.

    • Dry the final product, this compound Ester, under high vacuum. Store immediately in a desiccator at -20°C.

Application: Bioconjugation Workflow

This compound is a powerful tool for constructing ADCs or other bioconjugates. The logical workflow involves two key steps: conjugation to a protein via the NHS ester and subsequent bioorthogonal click chemistry with a TCO-modified payload.

Bioconjugation_Workflow Antibody Antibody (with Lysine -NH₂) Conjugation Step 1: Amine Coupling (pH 7.2-8.5) Antibody->Conjugation MeTet_NHS This compound MeTet_NHS->Conjugation Purification1 Purification (SEC / Dialysis) Conjugation->Purification1 ADC_Intermediate Antibody-PEG-Me-Tet (ADC Intermediate) Purification1->ADC_Intermediate Click_Reaction Step 2: IEDDA Click Reaction (Bioorthogonal) ADC_Intermediate->Click_Reaction TCO_Payload TCO-Payload (e.g., Drug, Dye) TCO_Payload->Click_Reaction Purification2 Purification (SEC) Click_Reaction->Purification2 Final_ADC Final Antibody-Drug Conjugate (ADC) Purification2->Final_ADC

Caption: Logical workflow for ADC creation using this compound.

This two-step conjugation strategy offers significant advantages in drug development. The stable amide bond formation is followed by a highly efficient and selective click reaction, allowing for the precise attachment of cytotoxic drugs or imaging agents to a targeting antibody under mild, biocompatible conditions. This modular approach provides flexibility in the design and synthesis of complex bioconjugates for therapeutic and diagnostic applications.

References

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with Me-Tet-PEG5-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of antibodies with Me-Tet-PEG5-NHS ester, a heterobifunctional linker that facilitates a two-step, bioorthogonal approach to creating antibody conjugates. This methodology is particularly relevant for the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics.[1] The this compound linker contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on the antibody, and a methyltetrazine (Me-Tet) group that subsequently participates in a highly efficient inverse electron demand Diels-Alder (iEDDA) "click chemistry" reaction with a trans-cyclooctene (TCO)-modified molecule.[2][3] The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1]

The protocol is divided into two main stages: the initial labeling of the antibody with the this compound linker, and the subsequent bioorthogonal reaction with a TCO-containing payload. Adherence to this protocol will enable researchers to generate well-defined antibody conjugates with a controlled degree of labeling.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the antibody labeling protocol using Me-Tet-PEG-NHS esters. These values are compiled from various sources and provide a general guideline for optimizing the conjugation reaction.

Table 1: Recommended Reaction Parameters for Antibody Labeling with Me-Tet-PEG-NHS Ester

ParameterRecommended ValueNotes
Molar Excess of this compound to Antibody5 - 30 fold[4]Higher excess can lead to a higher degree of labeling, but may also increase the risk of antibody aggregation or inactivation. Optimization is recommended for each specific antibody.
Antibody Concentration1 - 10 mg/mLMore dilute protein solutions may require a greater molar excess of the NHS ester to achieve the same level of labeling.
Reaction pH7.2 - 8.5A slightly basic pH is optimal for the reaction between the NHS ester and primary amines on the antibody. Buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate are suitable.
Reaction TemperatureRoom Temperature or 4°CIncubation at room temperature is typically faster (30-60 minutes), while 4°C (2 hours to overnight) may be preferable for sensitive antibodies.
Reaction Time30 - 120 minutesThe reaction is generally complete within this timeframe. Longer incubation times may increase the risk of NHS ester hydrolysis.

Table 2: Expected Outcomes of Antibody Labeling

ParameterTypical ValueNotes
Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR)2 - 8A 20-fold molar excess of a PEG-NHS ester can result in 4-6 linkers per antibody. A 30-fold molar excess of a tetrazine-NHS ester has been shown to yield an average of 8 tetrazines per antibody. The desired DOL/DAR depends on the specific application and should be determined empirically.
Antibody Recovery Yield> 80%The purification process to remove excess linker may result in some loss of antibody. The exact yield will depend on the purification method used.
Stability of Tetrazine-Labeled AntibodyActivity may decrease by 10-20% after one month at 4°C.Methyltetrazine derivatives are generally more stable in aqueous solutions compared to other tetrazines. For long-term storage, -80°C is recommended.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the labeling of an antibody with this compound.

Part 1: Antibody Preparation and Labeling with this compound

Materials:

  • Antibody of interest (in an amine-free buffer)

  • This compound ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 or Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the antibody for reaction with the NHS ester and must be removed.

    • If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-10 mg/mL in the chosen Reaction Buffer.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL. Do not store the reconstituted NHS ester solution.

  • Antibody Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 20-fold).

    • Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Tetrazine-Labeled Antibody:

    • Remove excess, unreacted this compound and quenching agent by buffer exchange into PBS using a desalting column appropriate for the molecular weight of the antibody.

    • The resulting tetrazine-labeled antibody is now ready for the subsequent click chemistry reaction or for storage. For short-term storage, 4°C is suitable, while -80°C is recommended for long-term storage.

Part 2: Bioorthogonal Click Reaction with a TCO-Modified Payload

Materials:

  • Tetrazine-labeled antibody (from Part 1)

  • TCO-modified payload (e.g., drug, fluorophore)

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Preparation for the Click Reaction:

    • Ensure the tetrazine-labeled antibody is in the Reaction Buffer at a known concentration.

    • Dissolve the TCO-modified payload in a compatible solvent (e.g., DMSO).

  • iEDDA Ligation:

    • Add the TCO-payload stock solution to the tetrazine-labeled antibody solution. A slight molar excess of the payload (e.g., 1.5 equivalents per tetrazine) is often used to ensure a complete reaction.

    • Incubate the reaction for 1-2 hours at room temperature. The iEDDA reaction is typically very fast.

  • Purification of the Final Antibody Conjugate:

    • Purify the resulting antibody conjugate from the excess payload and any reaction byproducts using a suitable method such as SEC.

    • The purified antibody conjugate is now ready for characterization and use in downstream applications.

Visualizations

G cluster_0 Part 1: Antibody Labeling cluster_1 Part 2: Bioorthogonal Click Reaction Ab Purified Antibody in Amine-Free Buffer Mix Reaction Mixture (pH 7.2-8.5) Ab->Mix Reagent This compound (dissolved in DMSO) Reagent->Mix Incubate Incubation (RT or 4°C) Mix->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench Purify1 Purification (Desalting Column) Quench->Purify1 Tet_Ab Tetrazine-Labeled Antibody Purify1->Tet_Ab Click_Mix Click Reaction Mixture Tet_Ab->Click_Mix To Click Reaction TCO_Payload TCO-Modified Payload TCO_Payload->Click_Mix Click_Incubate Incubation (RT) Click_Mix->Click_Incubate Purify2 Purification (e.g., SEC) Click_Incubate->Purify2 Final_ADC Final Antibody Conjugate Purify2->Final_ADC

Caption: Experimental workflow for antibody conjugation using this compound.

G cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Bioorthogonal Click Reaction (iEDDA) Antibody Antibody (with Lysine -NH2) Labeled_Ab Tetrazine-Labeled Antibody Antibody->Labeled_Ab + Linker This compound Linker->Labeled_Ab pH 7.2-8.5 Final_Conjugate Antibody-Payload Conjugate Labeled_Ab->Final_Conjugate Click Reaction Payload TCO-Payload Payload->Final_Conjugate +

Caption: Principle of the two-step antibody conjugation strategy.

References

Application Notes and Protocols for Me-Tet-PEG5-NHS Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of Me-Tet-PEG5-NHS to proteins, antibodies, and other amine-containing biomolecules. The protocols outlined below are based on established N-hydroxysuccinimide (NHS) ester chemistry and are intended to serve as a starting point for developing optimized, application-specific conjugation strategies.

Introduction

This compound is a heterobifunctional linker that incorporates three key elements: a methyltetrazine (Me-Tet) moiety, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This combination of functionalities makes it a versatile tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2]

  • NHS Ester: This functional group reacts with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) to form stable amide bonds.[3][4][] The reaction is most efficient at a slightly basic pH (7.2-8.5).

  • PEG5 Spacer: The five-unit polyethylene glycol spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, which can help to reduce aggregation.

  • Methyltetrazine (Me-Tet): This moiety is a key component for bioorthogonal chemistry. It reacts specifically and rapidly with trans-cyclooctene (TCO) through an inverse electron demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry". This highly efficient and specific reaction allows for the subsequent ligation of a TCO-containing molecule to the Me-Tet-PEG5-modified biomolecule, even in complex biological environments.

Key Considerations for Molar Excess Calculation

The molar excess of this compound relative to the biomolecule is a critical parameter that determines the degree of labeling (DOL). The optimal molar excess is dependent on several factors and often requires empirical determination.

Factors Influencing Molar Excess:

  • Biomolecule Concentration: More dilute protein solutions generally require a higher molar excess of the NHS ester to achieve the same level of conjugation as more concentrated solutions.

  • Number of Available Amines: The number of accessible primary amines on the surface of the biomolecule will influence the extent of labeling.

  • Inherent Reactivity of the Biomolecule: The specific properties of the protein or molecule being conjugated can affect the reaction efficiency.

  • Desired Degree of Labeling (DOL): The intended application will dictate the desired number of linker molecules per biomolecule. For example, in ADCs, a specific drug-to-antibody ratio (DAR) is often sought to balance efficacy and toxicity.

  • Reaction Conditions: pH, temperature, and incubation time will all impact the reaction kinetics and the stability of the NHS ester.

General Recommendations for Molar Excess:

For initial experiments with antibodies, a molar excess of this compound to the antibody in the range of 10:1 to 30:1 is a good starting point. For other proteins or biomolecules, a wider range of 5:1 to 50:1 may be explored. It is highly recommended to perform a series of reactions with varying molar excess to determine the optimal ratio for your specific application.

Data Presentation: Molar Excess Optimization

To determine the optimal molar excess, a titration experiment should be performed. The following table provides a template for summarizing the results of such an experiment.

Molar Excess (Linker:Protein)Protein Concentration (mg/mL)Degree of Labeling (DOL)Conjugate Yield (%)Aggregation (%)Biological Activity (% of Unconjugated)
5:12
10:12
20:12
30:12
50:12

Degree of Labeling (DOL) can be determined by various methods, including MALDI-TOF mass spectrometry or by reacting the tetrazine-modified protein with a TCO-functionalized fluorescent dye and measuring the absorbance.

Experimental Protocols

Materials and Reagents
  • Protein or biomolecule to be conjugated (e.g., antibody)

  • This compound ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amine-free reaction buffer (e.g., 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4; 100 mM sodium phosphate, 150 mM NaCl, pH 7.5; or 50 mM sodium borate, pH 8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting columns or dialysis cassettes for purification

Protocol 1: General Protein Conjugation

This protocol provides a general procedure for conjugating this compound to a protein.

  • Prepare the Protein Solution:

    • Dissolve the protein in the chosen amine-free reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an appropriate amine-free buffer using a desalting column or dialysis.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM. Vortex briefly to ensure complete dissolution. Note: NHS esters are moisture-sensitive and will hydrolyze in the presence of water. Prepare this solution fresh and do not store for later use.

  • Calculate the Required Volume of NHS Ester Stock Solution:

    • Step 1: Calculate the moles of protein.

      • Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))

    • Step 2: Calculate the moles of linker needed based on the desired molar excess.

      • Moles of Linker = Moles of Protein × Desired Molar Excess

    • Step 3: Calculate the volume of the linker stock solution to add.

      • Volume of Linker Stock (L) = Moles of Linker / Concentration of Linker Stock (mol/L)

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The optimal incubation time may need to be determined empirically. Protect the reaction from light if the biomolecule is light-sensitive.

  • Quench the Reaction (Optional but Recommended):

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature. This step will consume any unreacted NHS ester.

  • Purify the Conjugate:

    • Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterize the Conjugate:

    • Determine the protein concentration and the degree of labeling (DOL).

    • Assess the purity, stability, and biological activity of the final conjugate.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) calculate Calculate Molar Excess (e.g., 10:1 to 30:1) prep_protein->calculate Protein Info prep_nhs Prepare this compound (10 mM in anhydrous DMSO) prep_nhs->calculate Linker Info react Incubate (RT, 30-120 min or 4°C, overnight) calculate->react Add Linker quench Quench Reaction (e.g., Tris or Glycine) react->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify analyze Characterize Conjugate (DOL, Purity, Activity) purify->analyze

Caption: Workflow for this compound conjugation.

Signaling Pathway: HER2 in Breast Cancer

The following diagram illustrates a simplified HER2 signaling pathway, a common target for antibody-drug conjugates in breast cancer therapy. An antibody conjugated with this compound could be used to deliver a cytotoxic agent to HER2-positive cancer cells.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER3 HER3 HER2->HER3 Dimerization RAS RAS HER2->RAS Activation PI3K PI3K HER3->PI3K Activation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway.

References

Optimizing pH for Me-Tet-PEG5-NHS Reaction with Primary Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for optimizing the reaction pH when conjugating Methyltetrazine-PEG5-N-hydroxysuccinimide (Me-Tet-PEG5-NHS) to molecules containing primary amines. The efficiency of this reaction is critically dependent on pH, which governs the balance between the nucleophilicity of the target amine and the hydrolytic stability of the NHS ester.

Introduction to this compound Chemistry

This compound is a chemical linker that combines a methyltetrazine moiety, a five-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester is a reactive group that specifically targets primary amines, such as those found on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2][3] This reaction is fundamental in bioconjugation for applications ranging from protein labeling to the development of antibody-drug conjugates (ADCs).

The reaction of an NHS ester with a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[3]

The Critical Role of pH

The pH of the reaction buffer is the most crucial parameter in NHS ester chemistry.[4] It directly influences two competing reactions: the desired aminolysis (reaction with the amine) and the undesirable hydrolysis of the NHS ester.

  • Amine Reactivity: For the primary amine to be nucleophilic, it must be in its unprotonated form (-NH2). At a pH below the pKa of the amine (for the lysine side chain, the pKa is typically around 10.5), the amine group is predominantly protonated (-NH3+) and non-nucleophilic, significantly reducing the reaction rate. As the pH increases, the concentration of the deprotonated, reactive amine increases, favoring the conjugation reaction.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water to become inactive for conjugation. The rate of this hydrolysis reaction increases significantly with increasing pH.

Therefore, the optimal pH for the reaction is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis. For most NHS ester reactions with primary amines on biomolecules, the optimal pH range is between 7.2 and 8.5. Specifically, a pH of 8.3-8.5 is often recommended as the optimal pH for modification.

Quantitative Data on pH Effects

To illustrate the impact of pH on the reaction, the following tables summarize key quantitative data regarding NHS ester stability and reaction kinetics.

Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values
pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.6410 minutes
9.0Room Temperature125 minutes

Data compiled from multiple sources.

This table clearly demonstrates the inverse relationship between pH and NHS ester stability. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.

Table 2: Reaction Kinetics of Amidation vs. Hydrolysis
pHAmidation Half-life (t½)Hydrolysis Half-life (t½)
8.080 minutes210 minutes
8.520 minutes180 minutes
9.010 minutes125 minutes

Data for a specific porphyrin-NHS ester, illustrating the general trend.

This table highlights that while the rate of hydrolysis increases with pH, the rate of the desired amidation reaction increases more significantly, leading to a higher yield of the conjugate at the optimal pH.

Experimental Workflow and Diagrams

Reaction Mechanism

The fundamental reaction between the this compound ester and a primary amine is depicted below.

ReactionMechanism Reagents This compound + R-NH2 (Primary Amine) Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Products Me-Tet-PEG5-NH-R (Stable Amide Bond) + NHS Intermediate->Products Collapse & NHS Release

Figure 1: Reaction mechanism of this compound with a primary amine.
pH Optimization Workflow

The following diagram outlines a logical workflow for optimizing the pH for your specific reaction.

pHOptimizationWorkflow start Start: Prepare Amine-Containing Molecule buffer_prep Prepare Buffers at Different pH Values (e.g., 7.5, 8.0, 8.5, 9.0) start->buffer_prep reaction_setup Set Up Parallel Reactions at Each pH buffer_prep->reaction_setup incubation Incubate Reactions (e.g., 1-2 hours at RT or overnight at 4°C) reaction_setup->incubation quenching Quench Reactions (e.g., with Tris or Glycine) incubation->quenching purification Purify Conjugates (e.g., Desalting Column or Dialysis) quenching->purification analysis Analyze Conjugation Efficiency (e.g., HPLC, MS, SDS-PAGE) purification->analysis decision Select Optimal pH analysis->decision end End: Optimized Protocol decision->end

Figure 2: Workflow for pH optimization of the this compound reaction.

Detailed Experimental Protocols

The following protocols provide a general framework for the reaction of this compound with a primary amine-containing molecule, such as a protein. It is highly recommended to perform small-scale trial reactions to determine the optimal conditions for your specific application.

Protocol 1: General Labeling of a Protein with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline - PBS)

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in a different buffer, exchange it into the Reaction Buffer using a desalting column or dialysis.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM). The NHS ester moiety readily hydrolyzes, so do not prepare stock solutions for long-term storage.

  • Perform the Labeling Reaction:

    • Add the dissolved this compound to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.

    • The optimal molar excess will depend on the protein concentration and the desired degree of labeling.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the specific reactants.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is quenched.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: pH Optimization Trial Reactions

Procedure:

  • Set up Parallel Reactions:

    • Prepare a series of small-scale reactions as described in Protocol 1.

    • For each reaction, use a different pH for the Reaction Buffer (e.g., 7.5, 8.0, 8.5, and 9.0).

  • Maintain Consistent Parameters:

    • Keep all other reaction parameters (protein concentration, molar excess of NHS ester, reaction time, and temperature) constant across all reactions.

  • Purification and Analysis:

    • After quenching and purification, analyze the degree of labeling for each reaction. Analytical techniques such as HPLC, mass spectrometry, or SDS-PAGE can be used to determine the efficiency of conjugation.

  • Select Optimal pH:

    • The pH that yields the highest degree of labeling with minimal side products is the optimal pH for your specific application.

Troubleshooting and Considerations

  • Low Labeling Efficiency:

    • Increase the molar excess of the this compound reagent.

    • Increase the protein concentration.

    • Ensure the reaction buffer is at the optimal pH and free of primary amines.

    • Confirm the activity of the this compound, as it can hydrolyze if not stored properly.

  • Protein Precipitation:

    • The addition of the this compound dissolved in an organic solvent should be done slowly while vortexing. The final concentration of the organic solvent should ideally be less than 10%.

  • Large-Scale Reactions:

    • During large-scale labeling, the hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture. It is advisable to monitor the pH or use a more concentrated buffer.

By carefully considering the principles outlined in these application notes and systematically following the provided protocols, researchers can successfully optimize the pH for the reaction of this compound with primary amines, leading to efficient and reproducible bioconjugation.

References

Application Notes and Protocols for Post-Conjugation Purification of Me-Tet-PEG5-NHS Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of proteins with Methyl-Tetrazine-PEG5-N-hydroxysuccinimide ester (Me-Tet-PEG5-NHS) is a critical step in the development of advanced biotherapeutics, such as antibody-drug conjugates (ADCs). This linker combines the specificity of tetrazine bioorthogonal chemistry with the benefits of polyethylene glycol (PEG), including improved solubility and reduced immunogenicity.[][2] Following the conjugation reaction, a heterogeneous mixture containing the desired PEGylated protein, unreacted protein, excess this compound, and aggregated species is typically present.[] Effective purification is therefore paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final product.

These application notes provide detailed protocols for the most common and effective methods for purifying this compound labeled proteins: Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEC), Hydrophobic Interaction Chromatography (HIC), and Tangential Flow Filtration (TFF).

Principles of Purification Methods

The choice of purification strategy depends on the specific properties of the target protein, the degree of PEGylation, and the scale of the process. The this compound linker imparts a significant increase in the hydrodynamic radius of the protein upon conjugation, making size-based separations highly effective.[] Additionally, the PEG chain can shield the protein's surface charges, altering its interaction with ion exchange media.[]

A general workflow for the purification of a this compound labeled protein is outlined below.

Purification Workflow cluster_0 Conjugation cluster_1 Purification cluster_2 Analysis Protein Protein Reaction Conjugation Reaction Protein->Reaction MeTetPEG5NHS This compound MeTetPEG5NHS->Reaction CrudeMixture Crude Reaction Mixture Reaction->CrudeMixture Heterogeneous Mixture PurificationMethod Purification Method (SEC, IEC, HIC, or TFF) CrudeMixture->PurificationMethod PurifiedProtein Purified Labeled Protein PurificationMethod->PurifiedProtein Isolation of Conjugate Analysis Purity & Yield Analysis PurifiedProtein->Analysis

General workflow for labeling and purification.

Data Presentation: Comparison of Purification Methods

The following table summarizes typical performance metrics for the purification of this compound labeled proteins using different techniques. The actual values can vary depending on the specific protein, linker-to-protein ratio, and process optimization.

Purification MethodPrinciplePurity AchievedTypical RecoveryKey AdvantagesKey Limitations
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.>99%80-95%Excellent for removing aggregates and excess linker. High resolution.Limited scalability for large volumes. Potential for sample dilution. Not suitable for separating species with similar sizes.
Ion Exchange Chromatography (IEC) Separation based on differences in surface charge.>90%70-90%High binding capacity. Can separate based on the degree of PEGylation.PEG chains can shield charges, reducing separation efficiency. Requires method development to optimize buffer conditions.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Variable60-85%Can be a useful orthogonal method to SEC and IEC.The hydrophilic PEG chain can interfere with binding. Lower capacity and resolution compared to other methods.
Tangential Flow Filtration (TFF) Separation based on molecular weight cutoff of a membrane.>95%>95%Highly scalable. Efficient for buffer exchange and removal of small molecule impurities.Not suitable for separating different PEGylated species or aggregates from the monomer.

Experimental Protocols

Size Exclusion Chromatography (SEC)

SEC is a powerful technique for separating molecules based on their size in solution. It is highly effective at removing small molecules like unreacted this compound and its hydrolysis byproducts, as well as high-molecular-weight aggregates from the desired monomeric conjugate.

SEC_Workflow Start Crude Labeled Protein Equilibrate Equilibrate SEC Column Start->Equilibrate Load Load Sample onto Column Equilibrate->Load Elute Isocratic Elution with Mobile Phase Load->Elute Collect Collect Fractions Based on UV Absorbance (280 nm) Elute->Collect Pool Pool Fractions Containing Purified Conjugate Collect->Pool Analyze Analyze Purity (e.g., SDS-PAGE, Analytical SEC) Pool->Analyze End Purified this compound Labeled Protein Analyze->End

SEC experimental workflow.

Materials:

  • SEC column (e.g., Superdex 200 Increase, Sephacryl S-300 HR)

  • Chromatography system (e.g., ÄKTA pure)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

  • Crude this compound labeled protein solution

  • Fraction collector

  • UV detector (280 nm)

Protocol:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase (PBS, pH 7.4) at a flow rate recommended by the manufacturer.

  • Sample Preparation: Filter the crude labeled protein solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Sample Loading: Load the filtered sample onto the equilibrated column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Perform an isocratic elution with the mobile phase. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unreacted protein. Aggregates will elute first, followed by the conjugated protein, the unconjugated protein, and finally the small molecule impurities.

  • Fraction Collection: Collect fractions based on the UV absorbance at 280 nm. The main peak corresponding to the labeled protein should be well-separated from the aggregate and impurity peaks.

  • Purity Analysis: Analyze the collected fractions using SDS-PAGE and analytical SEC to confirm the purity of the this compound labeled protein. Pool the fractions that meet the desired purity specifications.

Ion Exchange Chromatography (IEC)

IEC separates molecules based on their net surface charge. The attachment of the neutral this compound linker can shield the positive charges of lysine residues on the protein surface, leading to a change in the protein's isoelectric point (pI) and its interaction with the ion exchange resin. This allows for the separation of unreacted protein from the PEGylated species.

IEC_Workflow Start Buffer-Exchanged Labeled Protein Equilibrate Equilibrate IEC Column with Binding Buffer Start->Equilibrate Load Load Sample onto Column Equilibrate->Load Wash Wash with Binding Buffer to Remove Unbound Species Load->Wash Elute Elute with a Salt Gradient Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Purity and Identify Labeled Protein Fractions Collect->Analyze End Purified this compound Labeled Protein Analyze->End

IEC experimental workflow.

Materials:

  • Cation or anion exchange column (depending on the pI of the protein)

  • Chromatography system

  • Binding Buffer (e.g., 20 mM MES, pH 6.0)

  • Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0)

  • Crude this compound labeled protein solution, buffer-exchanged into the binding buffer

Protocol:

  • Buffer Exchange: Buffer exchange the crude protein solution into the binding buffer using dialysis or a desalting column.

  • Column Equilibration: Equilibrate the IEC column with binding buffer until the pH and conductivity are stable.

  • Sample Loading: Load the buffer-exchanged sample onto the column.

  • Wash: Wash the column with several column volumes of binding buffer to remove any unbound material.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% elution buffer over 20 column volumes). The PEGylated protein will typically elute at a different salt concentration than the unreacted protein.

  • Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and/or analytical SEC to identify the fractions containing the pure labeled protein.

Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their hydrophobicity. The principle relies on the interaction of hydrophobic moieties on the protein surface with a hydrophobic stationary phase in the presence of a high salt concentration. Elution is achieved by decreasing the salt concentration. While the PEG linker is hydrophilic, the underlying protein may have sufficient hydrophobic patches to allow for HIC purification.

HIC_Workflow Start Labeled Protein in High Salt Buffer Equilibrate Equilibrate HIC Column with High Salt Buffer Start->Equilibrate Load Load Sample Equilibrate->Load Wash Wash with High Salt Buffer Load->Wash Elute Elute with a Decreasing Salt Gradient Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze for Purity Collect->Analyze End Purified this compound Labeled Protein Analyze->End

HIC experimental workflow.

Materials:

  • HIC column (e.g., Phenyl Sepharose)

  • Chromatography system

  • Binding Buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Elution Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

  • Crude this compound labeled protein solution

Protocol:

  • Sample Preparation: Add a high concentration of salt (e.g., ammonium sulfate) to the crude protein solution to match the binding buffer conditions.

  • Column Equilibration: Equilibrate the HIC column with the high salt binding buffer.

  • Sample Loading: Load the sample onto the column.

  • Wash: Wash the column with binding buffer to remove unbound components.

  • Elution: Elute the bound proteins with a decreasing linear salt gradient (e.g., 100% binding buffer to 100% elution buffer over 20 column volumes).

  • Fraction Collection and Analysis: Collect and analyze fractions to identify those containing the purified labeled protein.

Tangential Flow Filtration (TFF)

TFF is a rapid and scalable method for buffer exchange and the removal of small molecule impurities. It utilizes a semi-permeable membrane to separate molecules based on size. By selecting a membrane with an appropriate molecular weight cutoff (MWCO), the larger labeled protein is retained while smaller impurities, such as unreacted this compound, pass through.

TFF_Workflow Start Crude Labeled Protein Setup Assemble TFF System with Appropriate MWCO Membrane Start->Setup Concentrate Concentrate the Sample Setup->Concentrate Diafilter Perform Diafiltration with Formulation Buffer Concentrate->Diafilter FinalConcentration Final Concentration Step Diafilter->FinalConcentration Recover Recover the Purified Product FinalConcentration->Recover End Purified and Buffer-Exchanged Labeled Protein Recover->End

TFF experimental workflow.

Materials:

  • TFF system (pump, reservoir, membrane cassette/hollow fiber)

  • Membrane with an appropriate MWCO (typically 3-5 times smaller than the molecular weight of the protein)

  • Diafiltration Buffer (final formulation buffer)

  • Crude this compound labeled protein solution

Protocol:

  • System Setup: Assemble the TFF system with a membrane cassette or hollow fiber cartridge with a suitable MWCO.

  • Initial Concentration: Concentrate the crude labeled protein solution to a smaller volume. This initial step helps to reduce the volume for the subsequent diafiltration.

  • Diafiltration: Add the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This process exchanges the buffer and removes small molecule impurities. Typically, 5-10 diavolumes are required for efficient removal.

  • Final Concentration: After diafiltration, concentrate the sample to the desired final protein concentration.

  • Product Recovery: Recover the concentrated and purified labeled protein from the TFF system.

Conclusion

The purification of this compound labeled proteins is a critical downstream process that directly impacts the quality and performance of the final product. The choice of purification method should be based on a thorough understanding of the physicochemical properties of the protein and the PEGylated conjugate. For high-resolution separation and removal of aggregates, SEC is often the method of choice. IEC can be effective for separating species with different degrees of PEGylation. TFF is a highly efficient and scalable method for buffer exchange and removal of small molecule impurities. A combination of these techniques is often employed to achieve the high purity required for therapeutic applications.

References

Application Note: Mass Spectrometric Characterization of Me-Tet-PEG5-NHS Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the characterization of biomolecules conjugated with Me-Tet-PEG5-NHS using liquid chromatography-mass spectrometry (LC-MS). This compound is an antibody-drug conjugate (ADC) linker that utilizes a reactive N-hydroxysuccinimide (NHS) ester to form a stable amide bond with primary amines, such as the ε-amino group of lysine residues on proteins.[1][] The tetrazine moiety allows for subsequent bioorthogonal click chemistry reactions.[3] Accurate characterization of the resulting conjugate is critical for ensuring the efficacy, safety, and manufacturing consistency of novel therapeutics like ADCs.[4][5] Mass spectrometry is an essential analytical tool for confirming successful conjugation, determining the degree of labeling, and assessing sample heterogeneity. This note outlines the experimental workflow, from conjugation to data analysis, providing researchers with a robust framework for this critical characterization step.

Principle of Conjugation

The core of the conjugation process is the reaction between the NHS ester of the this compound linker and a primary amine on a target biomolecule (e.g., a protein or antibody). The nucleophilic primary amine attacks the activated carbonyl of the NHS ester, leading to the formation of a stable amide bond and the release of the N-hydroxysuccinimide (NHS) leaving group. This reaction is highly selective for unprotonated primary amines and is typically performed in buffers with a pH range of 7.2-8.5 to ensure the amine is sufficiently nucleophilic while minimizing hydrolysis of the NHS ester.

Figure 1. NHS ester reaction with a primary amine.

Experimental Protocols

This protocol describes a general method for conjugating the linker to a protein, such as a monoclonal antibody (mAb).

A. Materials and Reagents:

  • Target protein (e.g., mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound (MW: 618.64 g/mol )

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)

  • Reaction tubes

B. Procedure:

  • Buffer Exchange: Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris, glycine), as these will compete with the reaction. If necessary, exchange the protein into PBS pH 7.4 using a desalting column.

  • Protein Concentration Adjustment: Adjust the protein concentration to 2-5 mg/mL in PBS.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.

    • Gently mix and incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Purification: Remove excess, unreacted linker and byproducts by buffer exchanging the reaction mixture into a suitable buffer for MS analysis (e.g., 10 mM Ammonium Acetate) using a desalting column.

This protocol uses reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer to separate and analyze the conjugate.

A. Materials and Reagents:

  • Purified this compound protein conjugate

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • LC-MS system (e.g., Q-TOF or Orbitrap-based mass spectrometer)

  • Suitable reverse-phase column for protein analysis (e.g., Agilent PLRP-S, Waters MabPac RP)

B. LC-MS Parameters:

ParameterSuggested Setting
Column Reversed-phase column suitable for large proteins (e.g., PLRP-S, 8 µm, 1000 Å)
Column Temperature 80°C
Flow Rate 250 - 400 µL/min
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Example: 20-60% B over 15 minutes
Injection Volume 5-10 µL (corresponding to ~5 µg of protein)
MS Ionization Mode Positive Electrospray Ionization (ESI+)
MS Mass Range m/z 1000–5000 (adjust based on protein size and charge state distribution)
Data Acquisition Profile mode

Workflow and Data Analysis

The overall process involves conjugation, purification, LC-MS analysis, and data processing to determine the final conjugate's properties.

A 1. Protein in Amine-Free Buffer B 2. Add this compound (Molar Excess) A->B Reagent Prep C 3. Incubate (RT, 30-60 min) B->C Reaction D 4. Purify Conjugate (Desalting Column) C->D Quenching/ Purification E 5. LC-MS Analysis (Intact Mass) D->E Injection F 6. Data Processing (Deconvolution) E->F Raw Data (m/z) G 7. Characterization Report (Mass, Purity, DAR) F->G Zero-Charge Mass Spectrum

Figure 2. Overall experimental workflow.
  • Mass Calculation: The mass added to the protein by each linker is not the full molecular weight of this compound. The NHS group (MW ≈ 115.09 g/mol ) is displaced during the reaction.

    • Mass of this compound = 618.64 Da

    • Mass of NHS leaving group = 115.09 Da

    • Mass added per conjugation = 618.64 - 115.09 = 503.55 Da

  • Deconvolution: ESI-MS of large molecules like antibodies produces a series of peaks corresponding to different charge states (m/z). Deconvolution algorithms are used to process this raw spectrum and calculate a zero-charge mass spectrum, which simplifies interpretation.

  • Determining Conjugate Species: The deconvoluted spectrum will show a distribution of species. By comparing the observed masses to the theoretical masses, one can identify the unconjugated protein and species with one, two, three, or more linkers attached.

Raw Raw ESI-MS Spectrum (Multiple charge states, m/z) Decon Deconvolution Algorithm (e.g., ProMass, Protein Deconvolution) Raw->Decon ZeroCharge Zero-Charge Mass Spectrum (Mass vs. Intensity) Decon->ZeroCharge Analysis Peak Identification & Quantification ZeroCharge->Analysis Unconjugated Unconjugated Protein (Mass M) Analysis->Unconjugated Peak 1 Conj1 1 Linker (Mass M + 503.55 Da) Analysis->Conj1 Peak 2 Conj2 2 Linkers (Mass M + 1007.10 Da) Analysis->Conj2 Peak 3

Figure 3. Data analysis pathway for MS spectra.

Expected Results

The following table provides a theoretical calculation for the expected masses of a hypothetical 150 kDa monoclonal antibody conjugated with this compound.

Species DescriptionNumber of LinkersMass Shift (Da)Theoretical Mass (Da)
Unconjugated mAb00150,000.00
Singly Conjugated mAb1+503.55150,503.55
Doubly Conjugated mAb2+1007.10151,007.10
Triply Conjugated mAb3+1510.65151,510.65
Quadruply Conjugated mAb4+2014.20152,014.20

A successful conjugation will produce a deconvoluted mass spectrum with peaks corresponding to these theoretical masses. The relative intensities of these peaks can be used to calculate the average degree of labeling and assess the heterogeneity of the final product.

Troubleshooting and Considerations

  • No or Low Conjugation:

    • Verify the activity of the this compound reagent; it can hydrolyze if exposed to moisture.

    • Ensure the reaction buffer is free of primary amines and within the optimal pH range (7.2-8.5).

    • Increase the molar excess of the linker in the reaction.

  • High Heterogeneity:

    • Optimize the molar ratio of linker-to-protein to achieve the desired degree of labeling.

    • Shorten the reaction time to limit the extent of conjugation.

  • Mass Spectrum Complexity:

    • The PEG5 chain is a discrete-length PEG (dPEG®), which avoids the polydispersity issues seen with traditional polymeric PEGs. However, ensure the mass spectrometer has sufficient resolution to distinguish between different conjugated species.

    • Post-column addition of charge-stripping agents like triethylamine (TEA) can sometimes simplify complex spectra, although this is more common for highly polydisperse PEGs.

References

Application Notes and Protocols for Me-Tet-PEG5-NHS in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Me-Tet-PEG5-NHS (Methyltetrazine-PEG5-N-hydroxysuccinimidyl ester) is a versatile bioorthogonal labeling reagent designed for the efficient and specific targeting of biomolecules in live cell imaging applications. This reagent uniquely combines a rapid and specific amine-reactive N-hydroxysuccinimidyl (NHS) ester with a highly reactive methyltetrazine moiety, all connected by a hydrophilic 5-unit polyethylene glycol (PEG) spacer.

The NHS ester facilitates the covalent attachment of the molecule to primary amines on proteins and other biomolecules on the cell surface. The PEG spacer enhances solubility in aqueous media and minimizes steric hindrance. The methyltetrazine group enables an extremely fast and selective bioorthogonal "click" reaction with trans-cyclooctene (TCO) derivatives. This two-step labeling strategy allows for the precise attachment of a wide variety of imaging probes (e.g., fluorophores) or therapeutic agents to living cells with high efficiency and minimal background, making it an invaluable tool for studying cellular dynamics and for the development of targeted therapies.

Principle of the Two-Step Labeling Strategy

The this compound protocol involves a two-step process:

  • Primary Labeling: The NHS ester of the this compound reagent reacts with primary amines (e.g., lysine residues) on the surface of live cells, forming a stable amide bond. This step effectively "primes" the cells with the methyltetrazine handle.

  • Bioorthogonal "Click" Reaction: A molecule of interest (e.g., a fluorescent probe) conjugated to a trans-cyclooctene (TCO) group is introduced. The methyltetrazine on the cell surface rapidly and specifically reacts with the TCO via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, resulting in the covalent attachment of the molecule of interest to the cells.

This approach offers excellent control over the labeling process and allows for the use of a wide range of TCO-modified probes.

Data Presentation

Chemical and Physical Properties
PropertyValue
Full Name Methyltetrazine-Polyethylene Glycol (5)-N-hydroxysuccinimidyl ester
Molecular Weight 533.53 g/mol
Formula C24H31N5O9
Appearance Purple to purplish-red solid
Solubility Soluble in DMSO, DMF
Storage Store at -20°C, desiccated
Reaction Kinetics and Conditions
ParameterValue/RangeNotes
NHS Ester Reaction pH 7.2 - 8.5Optimal pH for reaction with primary amines is ~8.3.
NHS Ester Reaction Time 30 - 60 minutesAt room temperature.
Tetrazine-TCO Reaction Rate Constant (k) 10³ - 10⁶ M⁻¹s⁻¹Varies depending on the specific TCO derivative and reaction conditions.
Tetrazine-TCO Reaction Time 5 - 60 minutesTypically very rapid, even at low concentrations.
Recommended Molar Ratio (Tetrazine:TCO) 1:1 to 1:2A slight excess of the TCO-probe can drive the reaction to completion.
Recommended Concentration Ranges for Live Cell Imaging
ReagentConcentration RangeNotes
This compound 10 - 100 µMOptimal concentration should be determined empirically to balance labeling efficiency and cell viability.
TCO-Fluorophore 1 - 10 µMLower concentrations are often sufficient due to the high reaction rate.

Experimental Protocols

A. Preparation of Reagents
  • This compound Stock Solution (10 mM):

    • Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Dissolve the required amount of this compound in anhydrous DMSO to a final concentration of 10 mM.

    • Note: Prepare this stock solution fresh for each experiment as NHS esters are susceptible to hydrolysis.

  • TCO-Fluorophore Stock Solution (1-10 mM):

    • Dissolve the TCO-conjugated fluorophore in an appropriate solvent (e.g., DMSO) to a final concentration of 1-10 mM.

    • Store the stock solution at -20°C, protected from light.

  • Labeling Buffer:

    • Phosphate-Buffered Saline (PBS), pH 8.0-8.3.

    • Note: Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the NHS ester reaction.

B. Protocol for Labeling Live Adherent Cells
  • Cell Culture:

    • Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for adherence.

    • Ensure cells are healthy and at an appropriate confluency (60-80%).

  • Primary Labeling with this compound:

    • Wash the cells twice with pre-warmed PBS (pH 8.0).

    • Dilute the 10 mM this compound stock solution in PBS (pH 8.0) to a final working concentration of 10-100 µM.

    • Add the this compound working solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS to remove unreacted this compound.

  • Bioorthogonal Labeling with TCO-Fluorophore:

    • Dilute the TCO-fluorophore stock solution in complete cell culture medium to a final working concentration of 1-10 µM.

    • Add the TCO-fluorophore working solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.

    • Wash the cells three times with complete cell culture medium to remove the unbound TCO-fluorophore.

  • Live Cell Imaging:

    • Replace the medium with fresh, pre-warmed imaging medium (e.g., phenol red-free medium).

    • Image the cells using an appropriate fluorescence microscope.

C. Protocol for Labeling Live Suspension Cells
  • Cell Preparation:

    • Harvest cells and wash twice by centrifugation and resuspension in PBS (pH 8.0).

    • Resuspend the cells in PBS (pH 8.0) at a concentration of 1 x 10⁶ cells/mL.

  • Primary Labeling with this compound:

    • Add the 10 mM this compound stock solution to the cell suspension to a final concentration of 10-100 µM.

    • Incubate for 30-60 minutes at room temperature with gentle agitation, protected from light.

    • Wash the cells three times by centrifugation and resuspension in PBS to remove unreacted reagent.

  • Bioorthogonal Labeling with TCO-Fluorophore:

    • Resuspend the cells in complete cell culture medium.

    • Add the TCO-fluorophore stock solution to a final concentration of 1-10 µM.

    • Incubate for 15-30 minutes at 37°C with gentle agitation.

    • Wash the cells three times by centrifugation and resuspension in complete cell culture medium.

  • Live Cell Imaging:

    • Resuspend the cells in imaging medium and transfer to a suitable imaging chamber.

    • Proceed with fluorescence microscopy.

Mandatory Visualizations

Chemical Reaction Workflow

cluster_0 Step 1: Primary Amine Labeling cluster_1 Step 2: Bioorthogonal Ligation CellSurfaceProtein Cell Surface Protein (with Primary Amines) LabeledProtein Tetrazine-Labeled Cell Surface Protein CellSurfaceProtein->LabeledProtein MeTetPEG5NHS This compound MeTetPEG5NHS->LabeledProtein NHS Ester Reaction (pH 8.0, 30-60 min) FinalProduct Fluorescently Labeled Cell Surface Protein LabeledProtein->FinalProduct TCOFluorophore TCO-Fluorophore TCOFluorophore->FinalProduct Tetrazine-TCO Ligation (Live Cells, 15-30 min)

Caption: Two-step labeling with this compound.

Experimental Workflow for Adherent Cells

A 1. Plate and Culture Adherent Cells B 2. Wash with PBS (pH 8.0) A->B C 3. Incubate with This compound (10-100 µM, 30-60 min) B->C D 4. Wash with PBS C->D E 5. Incubate with TCO-Fluorophore (1-10 µM, 15-30 min) D->E F 6. Wash with Culture Medium E->F G 7. Live Cell Imaging F->G cluster_0 Cell Surface cluster_1 Endocytosis and Trafficking EGFR EGFR Labeled_EGFR Labeled EGFR (via this compound + TCO-Fluorophore) EGFR->Labeled_EGFR Labeling EGF EGF EGF->Labeled_EGFR Binding & Activation Endosome Early Endosome Labeled_EGFR->Endosome Internalization Lysosome Lysosome (Degradation) Endosome->Lysosome Sorting Recycling Recycling Endosome Endosome->Recycling Sorting Recycling->EGFR Return to Surface

Revolutionizing Targeted Therapies: Harnessing the Power of Me-Tet-PEG5-NHS for Precision Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly advancing field of targeted therapeutics, the development of highly specific and potent drug delivery systems is paramount. Me-Tet-PEG5-NHS, a novel heterobifunctional linker, is emerging as a critical tool for researchers, scientists, and drug development professionals. Its unique properties facilitate the precise construction of next-generation therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), offering new hope in the fight against cancer and other debilitating diseases.

This document provides detailed application notes and protocols for the utilization of this compound in the development of targeted therapies. By leveraging bioorthogonal "click chemistry," this linker enables the stable and specific conjugation of therapeutic payloads to targeting moieties, enhancing their efficacy while minimizing off-target toxicity.

Core Principles and Applications

This compound is comprised of three key components: a methyl-tetrazine (Me-Tet) group, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This architecture allows for a two-step bioconjugation strategy. The NHS ester reacts efficiently with primary amines on proteins, such as antibodies, forming a stable amide bond. The tetrazine moiety then enables an exceptionally fast and specific inverse electron demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO)-modified molecule, typically the therapeutic payload. The hydrophilic PEG5 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

This methodology is particularly advantageous for the construction of:

  • Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies that deliver potent cytotoxic drugs directly to cancer cells. This compound facilitates the site-specific conjugation of these drugs to antibodies, leading to more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).[1]

  • PROTACs: PROTACs are innovative molecules that harness the cell's own protein degradation machinery to eliminate disease-causing proteins. The this compound linker can be used to connect a target-binding ligand to an E3 ligase-recruiting ligand, forming a stable and effective PROTAC.

Experimental Protocols and Methodologies

The following protocols provide a framework for the synthesis and evaluation of targeted therapies using this compound.

Protocol 1: Two-Step Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the modification of an antibody with a TCO group, followed by conjugation to a tetrazine-functionalized drug.

Step 1: Antibody Modification with a TCO-NHS Ester

  • Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • TCO-NHS Ester Solution: Dissolve a TCO-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.

  • Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. Ensure the final DMSO concentration is below 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with PBS.

Step 2: Drug-Linker Synthesis (Me-Tet-PEG5-Drug)

  • Reaction Setup: Dissolve the amine-containing drug and a slight molar excess of this compound in a suitable organic solvent like DMSO.

  • Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine) to catalyze the reaction.

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Purification: Monitor the reaction by LC-MS. Purify the drug-linker conjugate using reversed-phase HPLC.

Step 3: ADC Synthesis via Click Chemistry

  • Reaction Setup: Mix the TCO-modified antibody and the purified Me-Tet-PEG5-Drug in PBS at a desired molar ratio (e.g., 1:1.5 antibody:drug-linker).

  • Incubation: Incubate the reaction for 1-4 hours at room temperature. The disappearance of the characteristic pink/red color of the tetrazine can be used to monitor the reaction.[2]

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug-linker.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_antibody_mod Antibody Modification cluster_drug_mod Drug-Linker Synthesis cluster_conjugation Final Conjugation Ab Antibody React_Ab Reaction (PBS, RT, 1-2h) Ab->React_Ab TCO_NHS TCO-PEG-NHS Ester TCO_NHS->React_Ab Purify_Ab Purification (Desalting Column) React_Ab->Purify_Ab TCO_Ab TCO-Antibody Purify_Ab->TCO_Ab Click_Reaction Click Reaction (iEDDA) (PBS, RT, 1-4h) TCO_Ab->Click_Reaction Drug Amine-Drug React_Drug Reaction (DMSO, RT, 2-4h) Drug->React_Drug MeTet_NHS This compound MeTet_NHS->React_Drug Purify_Drug Purification (RP-HPLC) React_Drug->Purify_Drug MeTet_Drug Me-Tet-PEG5-Drug Purify_Drug->MeTet_Drug MeTet_Drug->Click_Reaction Purify_ADC Purification (SEC) Click_Reaction->Purify_ADC Final_ADC Antibody-Drug Conjugate Purify_ADC->Final_ADC

A streamlined workflow for the synthesis of an Antibody-Drug Conjugate.
Protocol 2: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method to determine the DAR and assess the homogeneity of the ADC preparation. The principle is that the addition of each drug-linker moiety increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

  • Column: A HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Gradient: A linear gradient from high to low salt concentration.

  • Detection: UV absorbance at 280 nm.

  • Calculation: The weighted average DAR is calculated from the peak areas of the different drug-loaded species.

Table 1: Example HIC Data for an EGFR-Targeting ADC

PeakDrug LoadRetention Time (min)Peak Area (%)
105.210.5
228.135.2
3410.545.8
4612.38.5
Average DAR 3.1
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing cancer cells that express the target antigen.

  • Cell Seeding: Seed target antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Table 2: Example In Vitro Cytotoxicity Data for an EGFR-Targeting ADC

Cell LineTarget ExpressionCompoundIC50 (nM)
A431EGFR-positiveADC5.2
Free Drug>1000
Unconjugated AntibodyNo effect
MDA-MB-468EGFR-negativeADC>1000

Targeted Signaling Pathways

The strategic application of this compound in constructing targeted therapies allows for the precise modulation of key signaling pathways implicated in cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3] These pathways are crucial for cell proliferation, survival, and migration. Overexpression of EGFR is common in various cancers, making it an attractive target for ADCs. An ADC targeting EGFR can deliver a potent cytotoxic payload to EGFR-overexpressing tumor cells, leading to their selective destruction.[4]

EGFR Signaling Pathway Diagram

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified EGFR signaling cascade leading to cell proliferation and survival.
KRAS Signaling Pathway in PROTAC Development

Mutations in the KRAS gene are among the most common drivers of cancer, leading to constitutive activation of downstream signaling pathways, including the MAPK pathway. Developing inhibitors for KRAS has been challenging, making it an "undruggable" target for many years. PROTACs offer a novel approach by targeting KRAS for degradation. A PROTAC designed with a KRAS-binding ligand and an E3 ligase ligand, connected by a linker such as this compound, can induce the ubiquitination and subsequent proteasomal degradation of the KRAS protein, thereby inhibiting downstream signaling and tumor growth.[3]

PROTAC Mechanism of Action against KRAS

PROTAC_KRAS KRAS KRAS Protein Ternary_Complex Ternary Complex (KRAS-PROTAC-E3) KRAS->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Ub_KRAS Ubiquitinated KRAS Ubiquitination->Ub_KRAS Proteasome Proteasome Ub_KRAS->Proteasome Degradation Degradation Proteasome->Degradation

Mechanism of PROTAC-mediated degradation of the KRAS protein.

Conclusion

This compound represents a significant advancement in the field of bioconjugation, providing a robust and versatile platform for the development of highly specific and potent targeted therapies. The detailed protocols and application notes provided herein serve as a valuable resource for researchers dedicated to advancing the next generation of precision medicines. The ability to create homogeneous and stable ADCs and PROTACs with enhanced pharmacokinetic properties will undoubtedly accelerate the discovery and development of novel treatments for a wide range of diseases.

References

Application Notes and Protocols for Me-Tet-PEG5-NHS and TCO Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup of click chemistry involving Methyl-Tetrazine-PEG5-NHS ester (Me-Tet-PEG5-NHS) and a trans-cyclooctene (TCO) functionalized molecule. This bioorthogonal reaction, characterized by its exceptional kinetics and high specificity, is a powerful tool for molecular labeling, bioconjugation, and the development of targeted therapeutics.[1][2]

Introduction

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene is a cornerstone of bioorthogonal chemistry.[1][2] This catalyst-free "click" reaction proceeds with remarkable speed and selectivity in complex biological environments, making it ideal for applications in live-cell imaging, drug delivery, and in vivo studies. The this compound ester is a heterobifunctional linker designed to label primary amine-containing molecules, such as proteins and antibodies, with a methyltetrazine moiety. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines at physiological pH to form a stable amide bond. The polyethylene glycol (PEG) spacer (PEG5) enhances the water solubility of the molecule, reduces steric hindrance, and minimizes aggregation of labeled proteins.

Once labeled with the tetrazine, the molecule of interest can be rapidly and specifically conjugated to a TCO-functionalized partner. This powerful ligation strategy is employed in a variety of applications including the construction of antibody-drug conjugates (ADCs), pre-targeted imaging agents, and functionalized nanoparticles.

Key Features of this compound and TCO Click Chemistry:

  • Biocompatible: The reaction occurs under mild, physiological conditions without the need for cytotoxic copper catalysts.

  • Exceptionally Fast Kinetics: The reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.

  • High Specificity: The tetrazine and TCO groups react selectively with each other, ignoring other functional groups present in biological systems.

  • Stable Conjugation: The resulting dihydropyridazine linkage is stable under physiological conditions.

  • Versatility: This chemistry is applicable to a wide range of biomolecules and surfaces.

Quantitative Data

The kinetics of the tetrazine-TCO ligation are influenced by the specific structures of the reactants and the reaction conditions. The following tables summarize key quantitative data.

Table 1: Second-Order Rate Constants for Tetrazine-TCO Ligations

Tetrazine DerivativeTCO DerivativeRate Constant (k) (M⁻¹s⁻¹)ConditionsSource
General RangeTCO1 - 1 x 10⁶General
Hydrogen-substituted tetrazinesTCOup to 30,000
Methyl-substituted tetrazinesTCO~1000
Dipyridal tetrazineTCO2000 (±400)
ATTO-tetrazinesTCOup to 1000

Table 2: Recommended Reaction Conditions

ParameterRecommended ValueNotesSource
NHS Ester Labeling pH 7.0 - 9.0Optimal pH for NHS ester reaction with primary amines is 8.3-8.5. Use amine-free buffers.
TCO-Tetrazine Ligation pH 6.0 - 9.0Robust over a wide pH range.
Temperature Room Temperature (20-25°C) or 4°CReaction is fast at room temperature. Incubation at 4°C may require longer times.
Reaction Time (NHS Labeling) 30 - 60 minutesAt room temperature.
Reaction Time (TCO Ligation) 10 - 120 minutesTypically complete within 30-60 minutes at room temperature.
Molar Ratio (NHS Labeling) 10-20 fold molar excess of NHS esterOptimal ratio may need to be determined empirically for each protein.
Molar Ratio (TCO Ligation) 1.05 - 1.5 fold molar excess of one reagentA slight excess of the more abundant or less critical component is often used.

Experimental Protocols

Protocol 1: Labeling a Protein with this compound Ester

This protocol describes the labeling of a protein containing primary amines (e.g., lysine residues) with this compound ester.

Materials:

  • Protein of interest

  • This compound ester

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.4.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into an amine-free buffer.

  • This compound Ester Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound ester in anhydrous DMF or DMSO. NHS esters are moisture-sensitive, so it is crucial to minimize exposure to moisture.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 5-10 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound ester using a desalting column or by dialysis against the desired storage buffer (e.g., PBS).

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled protein using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: TCO-Tetrazine Click Chemistry Ligation

This protocol describes the conjugation of a tetrazine-labeled protein (from Protocol 1) with a TCO-functionalized molecule.

Materials:

  • Tetrazine-labeled protein (from Protocol 1)

  • TCO-functionalized molecule

  • Reaction Buffer: PBS, pH 7.4 or other suitable buffer.

Procedure:

  • Reactant Preparation:

    • Prepare the tetrazine-labeled protein and the TCO-functionalized molecule in the reaction buffer.

  • Ligation Reaction:

    • Mix the tetrazine-labeled protein and the TCO-functionalized molecule in the desired molar ratio. A slight excess (1.05-1.5 fold) of one component is often used to ensure complete reaction of the other.

    • Incubate the reaction for 10-60 minutes at room temperature. For lower concentrations or temperatures, the reaction time may be extended up to 2 hours.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by the disappearance of the characteristic tetrazine absorbance in the UV-Vis spectrum (around 520 nm).

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from unreacted components using size-exclusion chromatography or other appropriate chromatographic techniques.

  • Storage:

    • Store the final conjugate at 4°C until use.

Visualizations

experimental_workflow cluster_labeling Protocol 1: Protein Labeling cluster_ligation Protocol 2: TCO-Tetrazine Ligation protein Protein (with primary amines) reaction1 Labeling Reaction (pH 7.4-8.5, RT, 30-60 min) protein->reaction1 me_tet This compound (in DMSO/DMF) me_tet->reaction1 quench1 Quenching (Tris Buffer) reaction1->quench1 purify1 Purification (Desalting/Dialysis) quench1->purify1 tet_protein Tetrazine-Labeled Protein purify1->tet_protein reaction2 Click Ligation (RT, 10-60 min) tet_protein->reaction2 tco_mol TCO-Functionalized Molecule tco_mol->reaction2 purify2 Purification (e.g., SEC) reaction2->purify2 conjugate Final Conjugate purify2->conjugate

Caption: Experimental workflow for protein labeling and TCO-tetrazine ligation.

reaction_mechanism cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: IEDDA Click Reaction protein_amine Protein-NH₂ reaction1 protein_amine->reaction1 me_tet_nhs This compound me_tet_nhs->reaction1 tet_protein Protein-NH-CO-PEG5-Tet-Me nhs NHS (leaving group) reaction1->tet_protein + reaction1->nhs tco_mol Molecule-TCO reaction2 tco_mol->reaction2 dihydropyridazine Stable Conjugate n2 N₂ (gas) tet_protein2 Protein-NH-CO-PEG5-Tet-Me tet_protein2->reaction2 reaction2->dihydropyridazine + reaction2->n2

Caption: Reaction mechanism for labeling and click ligation.

References

Application Notes and Protocols for Surface Functionalization Using Me-Tet-PEG5-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Me-Tet-PEG5-NHS is a heterobifunctional linker designed for the versatile and efficient modification of surfaces and biomolecules. This reagent incorporates three key features: a methyl-tetrazine (Me-Tet) moiety for bioorthogonal "click chemistry," a polyethylene glycol (PEG5) spacer to enhance hydrophilicity and reduce non-specific binding, and an N-hydroxysuccinimide (NHS) ester for the covalent conjugation to primary amines.

The NHS ester reacts efficiently with primary amines on surfaces (e.g., amine-functionalized nanoparticles, microplates, or biosensors) to form stable amide bonds.[1] This initial functionalization introduces the methyl-tetrazine group, which can then specifically and rapidly react with a trans-cyclooctene (TCO)-modified molecule of interest via an inverse electron demand Diels-Alder (iEDDA) cycloaddition.[1] This two-step approach allows for the controlled and oriented immobilization of a wide range of biomolecules, including proteins, peptides, and nucleic acids, onto various substrates. The exceptional kinetics and biocompatibility of the tetrazine-TCO ligation make it an ideal tool for applications in complex biological environments, such as live-cell imaging, targeted drug delivery, and biosensor development.[1]

This document provides detailed protocols for the functionalization of silica nanoparticles with this compound and subsequent conjugation to a TCO-modified biomolecule. It also includes methods for the characterization of the functionalized surfaces and a discussion of a relevant biological application.

Data Presentation

The following tables summarize the expected quantitative data for the surface functionalization of silica nanoparticles.

Table 1: Quantification of Surface Amine Groups on Silica Nanoparticles

MethodPrincipleTypical Amine Density (amines/nm²)Quantification LimitReference
Ninhydrin AssayColorimetric reaction with primary amines4.4~0.8 µmol/g[2]
4-Nitrobenzaldehyde (4-NBA) AssayFormation of a Schiff base with primary aminesVaries (50-100% of total amines)~1.2 µmol/g[3]
Quantitative ¹H NMR (qNMR)Dissolution of nanoparticles and quantification of released aminesMeasures total amine content~10 µmol/g

Table 2: Efficiency of Surface Functionalization Reactions

Reaction StepMolar Ratio (Reagent:Surface Group)Typical Reaction Efficiency/YieldReference
Amine-NHS Ester Conjugation20-fold molar excess of NHS-ester to amine>95% (for some systems)
Tetrazine-TCO Ligation1:1 to 1.5:1 (TCO:Tetrazine)Near-quantitative (>95%)

Experimental Protocols

This section outlines a comprehensive protocol for the functionalization of silica nanoparticles.

Workflow Overview

G cluster_0 Nanoparticle Preparation cluster_1 Surface Modification with this compound cluster_2 Bioconjugation via Click Chemistry A Silica Nanoparticle Synthesis B Amine Functionalization A->B C Quantification of Amine Groups B->C D NHS Ester Conjugation C->D E Purification D->E F Characterization (XPS, FTIR) E->F G Tetrazine-TCO Ligation F->G H Final Purification G->H I Application-Ready Nanoparticles H->I

Figure 1: Experimental workflow for nanoparticle functionalization.
Protocol 1: Synthesis and Amine Functionalization of Silica Nanoparticles

1.1. Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (anhydrous)

  • Ammonium hydroxide (28-30%)

  • (3-Aminopropyl)trimethoxysilane (APTMS)

  • Ninhydrin reagent

  • 4-Nitrobenzaldehyde (4-NBA)

1.2. Synthesis of Silica Nanoparticles (Stöber Method):

  • In a flask, combine ethanol and ammonium hydroxide and stir vigorously.

  • Rapidly add TEOS to the stirring solution. The final concentrations of reagents will determine the nanoparticle size.

  • Allow the reaction to proceed for at least 12 hours at room temperature.

  • Collect the silica nanoparticles by centrifugation and wash them multiple times with ethanol to remove unreacted reagents.

  • Resuspend the nanoparticles in ethanol to a desired concentration (e.g., 10 mg/mL).

1.3. Amine Functionalization:

  • Disperse the synthesized silica nanoparticles in anhydrous ethanol.

  • Add APTMS to the nanoparticle suspension. The amount of APTMS will determine the density of amine groups on the surface.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Collect the amine-functionalized nanoparticles by centrifugation and wash them thoroughly with ethanol to remove unreacted APTMS.

  • Resuspend the amine-functionalized nanoparticles in an appropriate buffer for storage or immediate use.

1.4. Quantification of Surface Amine Groups (Ninhydrin Assay):

  • Prepare a calibration curve using a known concentration of a primary amine (e.g., aminopropylsilane).

  • Disperse a known mass of amine-functionalized silica nanoparticles in ethanol.

  • Add the ninhydrin reagent to the nanoparticle suspension and to the standards.

  • Heat the samples at a controlled temperature (e.g., 80°C) for a specified time (e.g., 15 minutes).

  • Centrifuge the nanoparticles to pellet them.

  • Measure the absorbance of the supernatant at the appropriate wavelength (typically around 570 nm).

  • Determine the concentration of amine groups on the nanoparticles by comparing the absorbance to the calibration curve.

Protocol 2: Conjugation of this compound to Amine-Functionalized Nanoparticles

2.1. Materials:

  • Amine-functionalized silica nanoparticles

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

2.2. Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

  • Dilute the amine-functionalized nanoparticles to a desired concentration (e.g., 1-5 mg/mL) in the amine-free buffer.

  • Add the this compound stock solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the NHS ester over the estimated number of surface amine groups is recommended. The final concentration of the organic solvent should not exceed 10%.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purify the Me-Tet-PEG5-functionalized nanoparticles by repeated centrifugation and resuspension in the desired buffer to remove unreacted reagents and byproducts.

Protocol 3: Characterization of Me-Tet-PEG5-Functionalized Nanoparticles

3.1. X-ray Photoelectron Spectroscopy (XPS):

  • Principle: XPS provides information about the elemental composition and chemical states of the elements on the surface of the nanoparticles.

  • Expected Results:

    • C1s: Peaks corresponding to C-C/C-H (around 285.0 eV), C-O (from PEG, around 286.5 eV), and C=O/N-C=O (from the amide bond, around 288.0 eV) are expected.

    • N1s: The appearance of a peak around 400.0 eV is indicative of the amide bond formation. The tetrazine nitrogens may appear at slightly different binding energies.

    • O1s: Peaks corresponding to Si-O from the silica core and C-O/C=O from the PEG linker and amide bond will be present.

    • Si2p: A peak corresponding to SiO₂ from the nanoparticle core will be observed.

3.2. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Principle: FTIR identifies functional groups based on their characteristic vibrational frequencies.

  • Expected Results:

    • Amide Bond Formation: The appearance of a new peak around 1650 cm⁻¹ (Amide I, C=O stretch) and around 1550 cm⁻¹ (Amide II, N-H bend) confirms the successful conjugation of the NHS ester.

    • Tetrazine Ring: Characteristic peaks for the tetrazine ring can be observed in the fingerprint region, typically between 1300-1600 cm⁻¹.

Protocol 4: Bioorthogonal Ligation of TCO-Modified Biomolecule

4.1. Materials:

  • Me-Tet-PEG5-functionalized silica nanoparticles

  • TCO-modified biomolecule (e.g., protein, peptide)

  • Reaction buffer (e.g., PBS, pH 7.4)

4.2. Procedure:

  • Disperse the Me-Tet-PEG5-functionalized nanoparticles in the reaction buffer.

  • Add the TCO-modified biomolecule to the nanoparticle suspension. A 1:1 to 1.5:1 molar ratio of TCO to tetrazine is typically used.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation. The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purify the biomolecule-conjugated nanoparticles by centrifugation or size-exclusion chromatography to remove any unreacted biomolecule.

  • The functionalized nanoparticles are now ready for their intended application.

Application Example: Induction of Cell Surface Receptor Clustering

Nanoparticles functionalized with specific ligands can be used to induce the clustering of cell surface receptors, thereby activating downstream signaling pathways. This is a powerful tool for studying cellular processes and for developing targeted therapies.

Biological System: Epidermal Growth Factor Receptor (EGFR) Signaling

Principle: EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of intracellular signaling events that regulate cell proliferation, survival, and migration. Nanoparticles functionalized with multiple copies of an EGFR-targeting ligand (e.g., a TCO-modified antibody fragment or peptide) can physically crosslink and cluster EGFRs on the cell surface, leading to ligand-independent receptor activation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm NP Functionalized Nanoparticle EGFR1 EGFR NP->EGFR1 EGFR2 EGFR NP->EGFR2 EGFR_dimer EGFR Dimer (Phosphorylated) EGFR1->EGFR_dimer EGFR2->EGFR_dimer Grb2 Grb2 EGFR_dimer->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Figure 2: Nanoparticle-induced EGFR clustering and downstream signaling.

Experimental Outline:

  • Synthesize and functionalize silica nanoparticles with a TCO-modified anti-EGFR antibody fragment using the protocols described above.

  • Culture cells that express EGFR (e.g., A431 cells).

  • Treat the cells with the functionalized nanoparticles.

  • Lyse the cells at various time points and analyze the phosphorylation status of EGFR and downstream signaling proteins (e.g., ERK) by Western blotting.

  • Assess cellular responses, such as proliferation or changes in cell morphology, using appropriate assays.

By using this compound to create these multivalent nanoprobes, researchers can gain valuable insights into the mechanisms of receptor activation and develop novel strategies for therapeutic intervention.

References

Application Notes and Protocols for Me-Tet-PEG5-NHS in Fluorescence Microscopy Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Me-Tet-PEG5-NHS is a versatile bifunctional linker designed for advanced bioconjugation applications, particularly in the realm of fluorescence microscopy. This heterobifunctional reagent incorporates three key components: a reactive N-hydroxysuccinimide (NHS) ester, a hydrophilic 5-unit polyethylene glycol (PEG5) spacer, and a highly reactive methyltetrazine (Me-Tet) moiety.

The NHS ester allows for the covalent attachment of the linker to primary amines on proteins, such as antibodies, forming a stable amide bond. The PEG5 spacer enhances the solubility of the resulting conjugate and minimizes non-specific binding, a critical factor for achieving high signal-to-noise ratios in imaging experiments.[1][2][][4] The methyltetrazine group is the cornerstone of its utility in bioorthogonal chemistry, enabling a rapid and specific "click" reaction with trans-cyclooctene (TCO) derivatives. This reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst.[5]

These properties make this compound an ideal tool for two primary labeling strategies in fluorescence microscopy:

  • Direct Labeling: An antibody or other amine-containing biomolecule can be directly conjugated with a fluorophore that has been pre-functionalized with this compound.

  • Two-Step Pre-Targeting: This powerful strategy involves a two-step labeling process. First, a biomolecule of interest (e.g., a cell surface receptor) is targeted with a TCO-modified antibody. Subsequently, a tetrazine-functionalized fluorophore is introduced, which specifically and rapidly reacts with the TCO-tagged antibody, leading to highly specific and amplified signal at the target site. This approach is particularly advantageous for in vivo imaging and for reducing background fluorescence from unbound probes.

This document provides detailed protocols for the use of this compound in preparing samples for fluorescence microscopy, along with supporting data and visualizations to guide researchers in its effective application.

Chemical Properties and Specifications

PropertyValueReference
Molecular Formula C28H38N6O10
Molecular Weight 618.64 g/mol
Reactivity Group 1 N-Hydroxysuccinimide (NHS) Ester
Reacts With Primary amines (-NH2)
Reactivity Group 2 Methyltetrazine (Me-Tet)
Reacts With trans-cyclooctene (TCO)
Spacer Arm 5-unit Polyethylene Glycol (PEG5)
Solubility Soluble in DMSO, DMF
Storage Conditions Store at -20°C, desiccated

Experimental Protocols

Protocol 1: One-Step Antibody Labeling with this compound

This protocol describes the direct conjugation of this compound to a primary antibody. The resulting tetrazine-functionalized antibody can then be used in a subsequent step to react with a TCO-modified fluorophore.

Materials:

  • Primary antibody (in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer or glycine), exchange the buffer to the Reaction Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM. For example, dissolve 0.62 mg of this compound in 100 µL of DMSO.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

    • Gently mix the reaction solution by pipetting up and down or by gentle vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • To quench any unreacted this compound, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and quenching reagents using a desalting column equilibrated with a suitable storage buffer (e.g., PBS with 0.02% sodium azide).

  • Characterization of the Conjugate:

    • Determine the concentration of the labeled antibody using a spectrophotometer at 280 nm.

    • Calculate the Degree of Labeling (DOL) (see Section on Calculating the Degree of Labeling). A typical DOL for antibodies is in the range of 2-8.

Protocol 2: Two-Step Pre-Targeted Immunofluorescence of Cultured Cells

This protocol outlines a pre-targeting strategy for immunofluorescence microscopy of adherent cells.

Materials:

  • Adherent cells grown on coverslips

  • TCO-modified primary antibody (prepared or commercially sourced)

  • Tetrazine-functionalized fluorophore

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (for intracellular targets): 0.1-0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Mounting medium with DAPI

Procedure:

Step 1: Pre-targeting with TCO-Antibody

  • Cell Preparation:

    • Wash the cells grown on coverslips three times with PBS.

    • Fix the cells with Fixation Buffer for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • If targeting an intracellular antigen, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the TCO-modified primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted TCO-antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.

Step 2: Labeling with Tetrazine-Fluorophore

  • Fluorophore Incubation:

    • Dilute the tetrazine-functionalized fluorophore to a final concentration of 1-5 µM in Blocking Buffer.

    • Incubate the cells with the tetrazine-fluorophore solution for 15-30 minutes at room temperature, protected from light.

  • Final Washes and Mounting:

    • Wash the cells three times with PBST for 5 minutes each, protected from light.

    • Briefly rinse the coverslips with deionized water.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging:

    • Image the samples using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Quantitative Data Summary

ParameterTypical Values / RecommendationsNotes
Molar Excess of this compound for Antibody Conjugation 10-20 foldThe optimal ratio is antibody-dependent and should be determined empirically to achieve the desired Degree of Labeling (DOL).
Degree of Labeling (DOL) for Antibodies 2-8 tetrazine molecules per antibodyA DOL in this range generally provides a good balance between signal amplification and maintaining antibody function. Higher DOLs can sometimes lead to antibody aggregation or reduced antigen-binding affinity.
Concentration of Tetrazine-Fluorophore for Cell Labeling 1-5 µMThe optimal concentration may vary depending on the fluorophore, cell type, and target abundance. Titration is recommended to achieve the best signal-to-noise ratio.
Reaction Time for Tetrazine-TCO Ligation 15-30 minutesThe iEDDA reaction is very rapid. Shorter incubation times are often sufficient and can help to minimize background signal.
Effect of PEG5 Linker - Increased solubility of the conjugate- Reduced non-specific binding- May slightly decrease the reaction rate compared to a shorter linker, but this is generally not a limiting factor for the fast tetrazine-TCO reaction.The hydrophilic PEG spacer helps to prevent aggregation of labeled antibodies and reduces their non-specific adherence to surfaces and non-target cellular components, thereby improving the signal-to-noise ratio in imaging experiments.

Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of tetrazine molecules conjugated to each antibody. It can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified Me-Tet-PEG5-labeled antibody solution at 280 nm (A280) and at the maximum absorbance wavelength of the tetrazine (A_tetrazine, typically around 520-540 nm).

  • Calculate the concentration of the antibody:

    • First, correct the A280 reading for the absorbance of the tetrazine at 280 nm: Corrected A280 = A280 - (A_tetrazine * CF_tetrazine) where CF_tetrazine is the correction factor for the tetrazine at 280 nm (A280 / A_max of the free tetrazine).

    • Then, calculate the antibody concentration: Antibody Concentration (M) = Corrected A280 / (ε_antibody * path length) where ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

  • Calculate the concentration of the tetrazine: Tetrazine Concentration (M) = A_tetrazine / (ε_tetrazine * path length) where ε_tetrazine is the molar extinction coefficient of the tetrazine at its λ_max.

  • Calculate the DOL: DOL = Tetrazine Concentration (M) / Antibody Concentration (M)

Mandatory Visualizations

experimental_workflow_one_step cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization antibody Primary Antibody (amine-free buffer) conjugation Incubate Antibody with 10-20x molar excess of Linker (30-60 min, RT) antibody->conjugation linker_prep Prepare 10 mM This compound in DMSO linker_prep->conjugation quench Quench with Tris-HCl (optional) conjugation->quench purify Purify via Desalting Column quench->purify characterize Calculate DOL purify->characterize

Caption: Workflow for One-Step Antibody Labeling with this compound.

experimental_workflow_two_step cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Labeling cell_prep Fix & Permeabilize Cells blocking1 Block with BSA cell_prep->blocking1 primary_ab Incubate with TCO-modified Antibody blocking1->primary_ab wash1 Wash primary_ab->wash1 fluorophore Incubate with Tetrazine-Fluorophore wash1->fluorophore wash2 Wash fluorophore->wash2 mount Mount with DAPI wash2->mount imaging Fluorescence Microscopy mount->imaging

Caption: Workflow for Two-Step Pre-Targeted Immunofluorescence.

signaling_pathway cluster_binding Molecular Recognition cluster_click Bioorthogonal Ligation antibody TCO-Antibody receptor Cell Surface Receptor antibody->receptor Binding labeled_complex Fluorescently Labeled Antibody-Receptor Complex receptor->labeled_complex tetrazine Tetrazine- Fluorophore tetrazine->labeled_complex iEDDA Click Reaction signal Fluorescence Signal labeled_complex->signal

Caption: Logical Relationship in Two-Step Pre-Targeted Labeling.

References

Troubleshooting & Optimization

How to prevent hydrolysis of Me-Tet-PEG5-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information to prevent the hydrolysis of Me-Tet-PEG5-NHS ester, ensuring successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound ester and why is hydrolysis a concern?

This compound ester is a bifunctional linker molecule used in bioconjugation, particularly for creating Antibody-Drug Conjugates (ADCs) or other targeted therapeutics using "click chemistry". It contains a methyltetrazine group for bioorthogonal reactions and an N-hydroxysuccinimide (NHS) ester for reacting with primary amines (like those on lysine residues of proteins).

The NHS ester group is highly susceptible to hydrolysis, which is a reaction with water that cleaves the ester, rendering it inactive and unable to conjugate with your target molecule.[1][2] This competing hydrolysis reaction is the most common reason for low or failed conjugation efficiency.[3]

Q2: My conjugation reaction failed. How do I know if my NHS ester was hydrolyzed?

A failed reaction is the most common indicator. You can proactively assess the reactivity of your NHS ester by measuring the release of the N-hydroxysuccinimide (NHS) byproduct, which absorbs light at 260-280 nm.[3][4] By comparing the absorbance of a solution of the ester before and after intentional, rapid hydrolysis with a strong base (e.g., NaOH), you can determine if the reagent was already inactive. A significant increase in absorbance after adding the base indicates the reagent was active.

Q3: How must I store and handle the solid (powder) this compound ester to prevent hydrolysis?

Proper storage is critical. The solid reagent is moisture-sensitive.

  • Storage Temperature: Store the vial at -20°C, and for long-term storage, -80°C is even better.

  • Desiccation: Always store the vial with a desiccant to absorb any ambient moisture.

  • Equilibration: Before opening the vial for the first time or for subsequent uses, you must allow the vial to equilibrate to room temperature completely. Opening a cold vial will cause moisture from the air to condense inside, hydrolyzing the reagent.

  • Inert Atmosphere: For maximum stability, consider purging the vial with an inert gas like argon or nitrogen before resealing.

Q4: What is the correct way to prepare a stock solution?

Never prepare stock solutions in aqueous buffers for storage. The NHS ester will hydrolyze rapidly.

  • Use Anhydrous Solvents: Dissolve the this compound ester in a high-quality, anhydrous (water-free) organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Ensure the DMF is amine-free, as degraded DMF can contain amines that will react with the ester.

  • Prepare Freshly: It is strongly recommended to prepare the stock solution immediately before use.

  • Storage of Stock Solutions: If you must store a stock solution, use an anhydrous solvent, aliquot it into small, single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C under an inert atmosphere. A properly prepared and stored solution in anhydrous DMF can be stable for 1-2 months at -20°C.

Q5: How does pH affect the hydrolysis of the NHS ester?

The pH of the reaction is the most critical factor to control. It's a trade-off between two competing reactions: the desired amine reaction and the undesired hydrolysis.

  • Low pH (<7.0): The primary amines on your protein will be protonated (-NH3+), making them poor nucleophiles, which slows down or prevents the conjugation reaction.

  • Optimal pH (7.2 - 8.5): This range provides a good balance. The optimal pH is often cited as 8.3-8.5 for efficient labeling.

  • High pH (>8.5): The rate of NHS ester hydrolysis increases dramatically, significantly reducing the amount of active ester available to react with your target molecule.

The diagram below illustrates the competing reaction pathways for the NHS ester.

G cluster_desired Desired Reaction Pathway cluster_undesired Competing Hydrolysis Pathway reagent This compound Ester (Active) amine Primary Amine (R-NH₂) reagent->amine pH 7.2-8.5 water Water (H₂O) (Moisture) reagent->water Accelerated at high pH conjugate Stable Amide Bond (Conjugate) amine->conjugate hydrolyzed Inactive Hydrolyzed Ester water->hydrolyzed

Caption: Competing reaction pathways for this compound ester.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on the pH of the aqueous environment.

pHHalf-life of NHS Ester at 4°CImplication for Reaction
7.04-5 hoursSlower reaction but more stable ester.
8.0~1 hourGood balance between amine reactivity and ester stability.
8.610 minutesRapid hydrolysis, significantly reducing conjugation yield.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Conjugation Yield 1. Hydrolyzed NHS Ester: Reagent was exposed to moisture during storage or handling.• Always allow the reagent vial to warm to room temperature before opening. • Prepare stock solutions in anhydrous DMSO or DMF immediately before use. • Perform a reactivity check on the ester (see Protocol 3).
2. Incorrect Buffer pH: pH is too low (amines are protonated) or too high (ester hydrolyzes).• Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. Use a calibrated pH meter.
3. Incompatible Buffer: Buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.• Use a non-amine buffer such as Phosphate (PBS), HEPES, Bicarbonate, or Borate buffer.
High Background / Non-specific Binding 1. Insufficient Quenching: Excess reactive ester was not quenched after the reaction.• Add a quenching buffer containing a primary amine (e.g., Tris, glycine, lysine) to a final concentration of 20-100 mM to stop the reaction.
2. Inadequate Purification: Unreacted or hydrolyzed ester was not removed from the final product.• Purify the conjugate immediately after the reaction using size-exclusion chromatography (desalting column), dialysis, or HPLC.

Experimental Protocols

Protocol 1: Preparation of NHS Ester Stock Solution
  • Remove the vial of this compound ester from -20°C storage.

  • Place the unopened vial on the benchtop and allow it to equilibrate to room temperature for at least 20-30 minutes. This step is critical to prevent moisture condensation.

  • Once at room temperature, briefly centrifuge the vial to ensure all powder is at the bottom.

  • Open the vial and, using a syringe, add anhydrous DMSO or high-quality, amine-free DMF to create a stock solution of a desired concentration (e.g., 10 mM).

  • Vortex gently until the ester is fully dissolved.

  • Proceed immediately to the conjugation reaction. Do not store this solution in an aqueous buffer.

Protocol 2: General Protein Conjugation Workflow

The following diagram outlines a standard workflow designed to minimize hydrolysis.

G start Start storage 1. Store Ester at -20°C with Desiccant start->storage equilibrate 2. Equilibrate Vial to Room Temperature BEFORE Opening storage->equilibrate prep_protein 3. Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) equilibrate->prep_protein prep_ester 4. Prepare Fresh 10mM Ester Stock in Anhydrous DMSO/DMF equilibrate->prep_ester conjugate 5. Add Molar Excess of Ester to Protein Solution prep_protein->conjugate prep_ester->conjugate incubate 6. Incubate Reaction (e.g., 1-2 hours at RT or 4°C) conjugate->incubate quench 7. Quench Reaction with Amine Buffer (e.g., Tris) incubate->quench purify 8. Purify Conjugate (Desalting Column / Dialysis) quench->purify end Finish purify->end

Caption: Recommended experimental workflow for protein conjugation.

  • Prepare Protein: Dissolve or buffer-exchange your protein into an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0.

  • Calculate Reagents: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).

  • Perform Conjugation: Add the calculated volume of the NHS ester stock solution to the protein solution. The final concentration of the organic solvent (DMSO/DMF) should ideally not exceed 10% of the total reaction volume.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench: Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM. Incubate for 15 minutes.

  • Purify: Immediately purify the resulting conjugate from unreacted/hydrolyzed ester and quenching buffer using a desalting column, dialysis, or another suitable chromatographic method.

Protocol 3: Assessing NHS Ester Reactivity
  • Prepare a 1-2 mg/mL solution of the NHS ester in an appropriate amine-free buffer (pH 7-8). If the ester is not water-soluble, first dissolve it in a minimal amount of DMSO, then dilute with buffer.

  • Prepare a "control" tube containing only the buffer (and DMSO if used).

  • Zero a spectrophotometer at 260 nm using the control tube.

  • Measure the absorbance (A_initial) of the NHS ester solution.

  • To the measured solution, add a small volume of 1N NaOH to rapidly hydrolyze all active esters. Mix well.

  • Promptly (within 1 minute) measure the absorbance again (A_final) at 260 nm.

  • Interpretation: If A_final is significantly greater than A_initial, the reagent is active. If there is little to no change, the reagent has been fully hydrolyzed and is inactive.

References

Troubleshooting low labeling efficiency with Me-Tet-PEG5-NHS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low labeling efficiency with Me-Tet-PEG5-NHS.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my labeling efficiency with this compound unexpectedly low?

Low labeling efficiency, often observed as a low Degree of Labeling (DOL), can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial for identifying the root cause. The most common culprits are related to reaction conditions, buffer composition, and the integrity of the reagent itself.

Initial Checks & Potential Causes:
  • Suboptimal pH of the reaction buffer: The reaction between the NHS ester of this compound and primary amines (lysines, N-terminus) on your molecule of interest is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[1][2] At lower pH values, the primary amines are protonated and less available for reaction, while at a pH higher than optimal, the hydrolysis of the this compound ester accelerates, reducing the amount of reagent available to label your molecule.[1][3]

  • Presence of primary amine-containing substances in the buffer: Buffers such as Tris (tris(hydroxymethyl)aminomethane) or the presence of additives like glycine or ammonium salts will compete with your target molecule for reaction with the this compound, thereby significantly lowering the labeling efficiency.[1]

  • Inactive this compound reagent: The NHS ester is moisture-sensitive. Improper storage or handling can lead to hydrolysis, rendering the reagent inactive. It is crucial to use anhydrous solvents like DMSO or DMF for preparing the reagent stock solution and to use the stock solution promptly.

  • Low concentration of reactants: The efficiency of the labeling reaction is dependent on the concentration of the reactants. Protein concentrations below 2 mg/mL can lead to significantly reduced labeling efficiency due to competition with hydrolysis.

  • Inappropriate molar ratio of reagent to target molecule: An insufficient amount of this compound will naturally result in a low DOL. Conversely, an excessive amount does not always lead to a higher DOL and can cause protein precipitation or aggregation.

Q2: How can I optimize the reaction conditions to improve labeling efficiency?

Optimizing your reaction protocol is key to achieving a desirable DOL. Here are several parameters you can adjust:

  • pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. A pH of 8.3-8.5 is often cited as optimal for NHS ester reactions. Use a freshly calibrated pH meter to verify the pH of your buffer.

  • Buffer Choice: Use an amine-free buffer such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.

  • Reagent Preparation: Allow the this compound vial to warm to room temperature before opening to prevent condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.

  • Molar Ratio: As a starting point, use a 5- to 20-fold molar excess of this compound to your protein. This may require optimization depending on the number of available primary amines on your target molecule and the desired DOL.

  • Reaction Time and Temperature: Labeling is typically carried out for 1-4 hours at room temperature or overnight at 4°C. Longer incubation times at lower temperatures can sometimes improve efficiency, especially for sensitive proteins, by minimizing the rate of hydrolysis.

Q3: My protein precipitates after labeling with this compound. What should I do?

Protein precipitation post-labeling can occur due to a few factors:

  • Over-labeling: The addition of too many Me-Tet-PEG5-PEG5 molecules can alter the protein's surface charge and solubility, leading to aggregation.

  • High concentration of organic solvent: The DMSO or DMF used to dissolve the this compound can denature proteins if the final concentration in the reaction mixture is too high (typically should be <10%).

To troubleshoot this:

  • Reduce the molar ratio of this compound to your protein.

  • Add the reagent stock solution to the protein solution slowly while gently vortexing.

  • Perform the labeling reaction at a lower temperature (e.g., 4°C).

  • Ensure the final concentration of the organic solvent in the reaction mixture is low.

Q4: Can I use a Tris buffer for my labeling reaction?

No, you should not use a Tris buffer because it contains primary amines that will compete with your protein for reaction with the this compound, leading to significantly lower or no labeling of your target molecule. The same applies to other amine-containing buffers like glycine.

Q5: How should I store my this compound?

This compound is sensitive to moisture. It should be stored at -20°C, desiccated, and protected from light. Before use, allow the vial to warm to room temperature before opening to prevent condensation. Stock solutions in anhydrous DMSO or DMF should be used immediately or stored in small aliquots at -20°C or -80°C for a limited time, though fresh preparation is always recommended.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the Degree of Labeling (DOL). These values are based on typical outcomes for NHS-ester labeling and should be used as a guideline for optimization.

Table 1: Effect of pH on the Degree of Labeling (DOL)

pHRelative Labeling EfficiencyCompeting Reaction (Hydrolysis) Rate
6.5LowLow
7.5ModerateModerate
8.3High (Optimal)Moderate-High
9.0Moderate-LowHigh

Table 2: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures

pHTemperatureApproximate Half-life
7.00°C4-5 hours
8.64°C10 minutes
7.0Room Temp~1-2 hours
8.5Room Temp~20-30 minutes

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general guideline for the conjugation of a protein with this compound. Optimization may be required for your specific protein and desired DOL.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.3)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange into 0.1 M sodium bicarbonate buffer, pH 8.3.

    • The recommended protein concentration is 2-10 mg/mL.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Add the reagent dropwise while gently stirring or vortexing to ensure homogeneity.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction:

    • Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted this compound.

  • Purify the Conjugate:

    • Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the appropriate wavelength for the tetrazine moiety.

Mandatory Visualization

cluster_workflow This compound Labeling Workflow A Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) C Combine and React (1-4h at RT or overnight at 4°C) A->C B Prepare this compound (Fresh, in anhydrous DMSO/DMF) B->C D Quench Reaction (e.g., Tris buffer) C->D E Purify Conjugate (e.g., Desalting column) D->E F Characterize (Determine DOL) E->F

Caption: A general experimental workflow for labeling proteins with this compound.

cluster_troubleshooting Troubleshooting Low Labeling Efficiency Start Low DOL? Buffer_pH Is buffer pH 7.2-8.5? Start->Buffer_pH Amine_Free Is buffer amine-free (e.g., no Tris)? Buffer_pH->Amine_Free Yes Sol_pH Adjust pH to 8.3 Buffer_pH->Sol_pH No Reagent_Fresh Was NHS ester reagent fresh? Amine_Free->Reagent_Fresh Yes Sol_Buffer Buffer exchange to PBS or Bicarbonate Amine_Free->Sol_Buffer No Concentration Is protein conc. > 2 mg/mL? Reagent_Fresh->Concentration Yes Sol_Reagent Use fresh, anhydrous reagent solution Reagent_Fresh->Sol_Reagent No Molar_Ratio Is molar ratio sufficient? Concentration->Molar_Ratio Yes Sol_Conc Concentrate protein Concentration->Sol_Conc No Sol_Ratio Increase molar ratio of NHS ester Molar_Ratio->Sol_Ratio No Success Labeling Optimized Molar_Ratio->Success Yes Sol_pH->Amine_Free Sol_Buffer->Reagent_Fresh Sol_Reagent->Concentration Sol_Conc->Molar_Ratio Sol_Ratio->Success

Caption: A logical workflow for troubleshooting low labeling efficiency.

References

Optimizing Me-Tet-PEG5-NHS reaction time and temperature

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Me-Tet-PEG5-NHS. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their conjugation reactions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with primary amines?

A1: NHS esters react efficiently with primary amines at a pH range of 7.2 to 8.5.[1][2] The reaction rate increases with pH, but the rate of hydrolysis of the NHS ester also increases.[1][2] A common starting point is a phosphate, borate, or bicarbonate buffer at pH 7.5-8.5.[1]

Q2: What is the recommended reaction time and temperature for the conjugation?

A2: The reaction can be performed at room temperature for 30-60 minutes or at 4°C for 2 hours. Longer incubation times may be necessary for dilute protein solutions. It is important to find a balance, as prolonged reaction times can lead to significant hydrolysis of the NHS ester, especially at higher pH and temperatures.

Q3: What solvents should I use to dissolve this compound?

A3: this compound is typically dissolved in a water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. Ensure the final concentration of the organic solvent in the reaction does not exceed 10% to avoid denaturation of proteins.

Q4: How can I stop or "quench" the reaction?

A4: The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine. These primary amines will react with any remaining NHS esters, preventing further conjugation to your target molecule.

Q5: How should I store this compound?

A5: The reagent is moisture-sensitive and should be stored at -20°C with a desiccant. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. It is recommended to dissolve the reagent immediately before use and not to prepare stock solutions for long-term storage due to hydrolysis.

Troubleshooting Guide

Symptom Possible Cause Recommendation
Low or no conjugation efficiency Hydrolyzed this compound reagent: The NHS ester is sensitive to moisture.Store the reagent properly at -20°C with a desiccant and allow it to warm to room temperature before opening. Prepare the solution immediately before use.
Incorrect buffer pH: The pH is too low for efficient amine reaction.Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for the NHS ester.Use amine-free buffers such as phosphate, borate, or bicarbonate for the conjugation reaction.
Dilute protein/antibody solution: Low concentration of the target molecule can lead to poor reaction kinetics.For dilute solutions, a greater molar excess of the this compound reagent may be necessary. Consider concentrating your protein if possible.
Impure antibody/protein: Other proteins with primary amines will compete for the reagent.Ensure the purity of your target molecule is high (>95%).
Precipitation observed during the reaction High concentration of organic solvent: Exceeding 10% of organic solvent (e.g., DMSO, DMF) can cause protein denaturation and precipitation.Carefully control the volume of the dissolved this compound solution added to the reaction mixture.
Protein aggregation: The conjugation process itself can sometimes lead to aggregation.The PEG spacer on this compound is designed to improve water solubility and reduce aggregation. However, if aggregation persists, consider optimizing the protein concentration or reaction buffer.
Inconsistent results between experiments Variability in reagent activity: Improper storage and handling can lead to varying degrees of hydrolysis.Always handle the this compound reagent with care, minimizing its exposure to moisture.
Inaccurate quantification of reactants: Errors in determining the concentration of the target molecule or the reagent.Accurately determine the concentration of your protein and the this compound solution before starting the reaction.

Data Presentation

Table 1: Influence of pH and Temperature on NHS Ester Reaction Parameters. This table summarizes the general relationship between pH, temperature, and key reaction parameters for NHS ester conjugations.

ParameterConditionEffect
Reaction Rate Increasing pH (from 7.0 to 8.5)Increases
Increasing Temperature (from 4°C to 25°C)Increases
NHS Ester Hydrolysis Half-life pH 7.0, 0°C4-5 hours
pH 8.6, 4°C10 minutes
pH 7.0, Room Temperature~7 hours
pH 9.0, Room TemperatureMinutes
Recommended Reaction Time Room Temperature (20-25°C)30 - 60 minutes
4°C2 hours

Experimental Protocols

Protocol: General Procedure for Conjugating this compound to a Protein

  • Buffer Preparation: Prepare an amine-free buffer, such as 100 mM sodium phosphate buffer with 150 mM NaCl at pH 7.5.

  • Protein Preparation: Dissolve the protein to be conjugated in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the amine-free reaction buffer via dialysis or desalting column.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound reagent in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction Incubation: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. Gently mix and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Post-Reaction Prepare Amine-Free Buffer Prepare Amine-Free Buffer Prepare Protein Solution Prepare Protein Solution Prepare Amine-Free Buffer->Prepare Protein Solution Mix Reagents Mix Reagents Prepare Protein Solution->Mix Reagents Prepare this compound Solution Prepare this compound Solution Prepare this compound Solution->Mix Reagents Incubate Incubate Mix Reagents->Incubate Quench Reaction (Optional) Quench Reaction (Optional) Incubate->Quench Reaction (Optional) Purify Conjugate Purify Conjugate Incubate->Purify Conjugate Quench Reaction (Optional)->Purify Conjugate

Caption: A typical experimental workflow for this compound conjugation.

troubleshooting_guide Start Start Low Conjugation Efficiency? Low Conjugation Efficiency? Start->Low Conjugation Efficiency? Check Reagent Handling Check Reagent Handling Low Conjugation Efficiency?->Check Reagent Handling Yes Successful Conjugation Successful Conjugation Low Conjugation Efficiency?->Successful Conjugation No Check Buffer pH Check Buffer pH Check Reagent Handling->Check Buffer pH Check for Amine Buffers Check for Amine Buffers Check Buffer pH->Check for Amine Buffers Increase Molar Excess Increase Molar Excess Check for Amine Buffers->Increase Molar Excess

Caption: A decision tree for troubleshooting low conjugation efficiency.

References

Addressing protein aggregation after Me-Tet-PEG5-NHS conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing protein aggregation during and after conjugation with Me-Tet-PEG5-NHS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional linker. It contains two key reactive groups:

  • N-Hydroxysuccinimide (NHS) ester: This group reacts with primary amines (like the side chain of lysine residues or the N-terminus) on the protein surface to form a stable amide bond.

  • Methyltetrazine (Me-Tet): This group is used in bioorthogonal chemistry, specifically in the inverse electron demand Diels-Alder reaction (iEDDA) with a strained alkene, such as a trans-cyclooctene (TCO). This allows for a highly specific secondary conjugation step. The "PEG5" component is a polyethylene glycol spacer consisting of five PEG units. This hydrophilic spacer can help to improve the solubility of the conjugate and reduce aggregation.[1][2]

Q2: What are the primary causes of protein aggregation during conjugation with this compound?

Protein aggregation after conjugation can be triggered by several factors:

  • High Protein Concentration: Increased proximity of protein molecules can facilitate intermolecular interactions, leading to aggregation.[3]

  • Over-labeling: A high molar ratio of the this compound reagent to the protein can lead to excessive modification of the protein surface. This can alter the protein's isoelectric point and surface charge, potentially leading to instability and aggregation.

  • Hydrophobicity of the Tetrazine Moiety: Although the PEG spacer is hydrophilic, the tetrazine group itself can have some hydrophobic character. Attaching multiple tetrazine groups to the protein surface can increase its overall hydrophobicity, promoting aggregation.[4][5]

  • Suboptimal Reaction Conditions:

    • pH: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5. Deviations from this range can lead to inefficient conjugation or increased hydrolysis of the NHS ester, both of which can contribute to aggregation.

    • Temperature: Higher temperatures can accelerate both the conjugation reaction and the rate of protein unfolding and aggregation.

    • Buffer Composition: The use of buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester. The ionic strength of the buffer can also influence protein stability.

  • Inherent Protein Instability: Some proteins are intrinsically more prone to aggregation, and the conjugation process can exacerbate this instability.

Q3: How can I detect and quantify protein aggregation?

Several techniques can be used to assess protein aggregation:

  • Visual Inspection: The simplest method is to look for visible precipitation or cloudiness in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution. It can detect the presence of even small amounts of larger aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, allowing for their detection and quantification.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and preventing protein aggregation during this compound conjugation.

Problem: Visible precipitation or cloudiness during or after the conjugation reaction.

This indicates significant protein aggregation.

Immediate Actions:

  • Stop the reaction: If the reaction is ongoing, place it on ice to slow down the process.

  • Separate aggregates: Centrifuge the sample to pellet the insoluble aggregates. The supernatant can then be analyzed to determine the concentration of the remaining soluble protein.

Troubleshooting Steps:

  • Optimize the Molar Ratio of this compound to Protein:

    • Reduce the molar excess: A high molar excess of the NHS ester is a common cause of aggregation. Perform a titration to find the optimal ratio that provides sufficient labeling without causing aggregation.

  • Adjust the Protein Concentration:

    • Lower the protein concentration: If possible, perform the conjugation reaction at a lower protein concentration (e.g., 1-2 mg/mL). If a higher final concentration is required, the conjugate can be carefully concentrated after purification.

  • Optimize the Reaction Buffer:

    • pH: Ensure the pH of the reaction buffer is within the optimal range of 7.2-8.5 for the NHS ester reaction.

    • Buffer Type: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or borate buffer.

    • Ionic Strength: For some proteins, increasing the ionic strength (e.g., by adding 150 mM NaCl) can help to reduce aggregation.

  • Control the Reaction Temperature:

    • Lower the temperature: Performing the reaction at 4°C can slow down the aggregation process, although it may require a longer incubation time.

  • Incorporate Stabilizing Additives:

    • Glycerol or Sugars: The addition of co-solvents like glycerol (5-20%), sucrose, or trehalose can enhance protein stability.

    • Amino Acids: Arginine and glutamate can act as stabilizers and help to prevent aggregation.

Quantitative Data Summary

The following table provides a summary of recommended starting conditions for this compound conjugation, which can be optimized for your specific protein.

ParameterRecommended RangeRationale
Protein Concentration 1 - 5 mg/mLHigher concentrations can increase reaction efficiency but may also promote aggregation.
This compound:Protein Molar Ratio 5:1 to 20:1A lower ratio minimizes the risk of over-labeling and aggregation. Titration is recommended to find the optimal ratio.
Reaction Buffer Phosphate-buffered saline (PBS) or Borate bufferAvoid buffers containing primary amines (e.g., Tris, glycine) that compete with the reaction.
pH 7.2 - 8.5Optimal for the reaction of NHS esters with primary amines while minimizing hydrolysis.
Temperature 4°C to 25°CLower temperatures can help to reduce aggregation but may require longer reaction times.
Reaction Time 30 minutes to 4 hoursDependent on temperature and the reactivity of the protein. Monitor the reaction progress if possible.
Quenching Reagent 1 M Tris-HCl or Glycine, pH 8.0To stop the reaction by consuming unreacted NHS ester.
Stabilizing Additives (Optional) 5-20% Glycerol, 0.1-0.5 M ArginineTo enhance protein stability and prevent aggregation.

Experimental Protocols

Protocol 1: this compound Conjugation with a Focus on Minimizing Aggregation

This protocol provides a starting point for the conjugation reaction. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

  • Stabilizing additives (optional, e.g., glycerol)

Procedure:

  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange.

    • If desired, add a stabilizing agent like glycerol to the protein solution.

  • Reagent Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently stirring.

    • Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from unreacted this compound and byproducts using a size-exclusion chromatography column. This will also allow for buffer exchange into a suitable storage buffer.

  • Characterization:

    • Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and at the characteristic absorbance wavelength for the tetrazine (if applicable).

    • Assess for aggregation using Dynamic Light Scattering (DLS) and/or Size Exclusion Chromatography (SEC).

Protocol 2: Characterization of Protein Aggregation by Dynamic Light Scattering (DLS)

Procedure:

  • Sample Preparation:

    • Filter the protein conjugate solution through a low protein-binding 0.22 µm filter to remove any dust or large particles.

    • Dilute the sample to a concentration suitable for the DLS instrument (typically 0.1-1.0 mg/mL) using the same buffer it is stored in.

  • Instrument Setup:

    • Allow the DLS instrument to equilibrate to the desired temperature.

    • Perform a blank measurement using the filtered buffer.

  • Data Acquisition:

    • Carefully transfer the sample to a clean cuvette, avoiding the introduction of air bubbles.

    • Place the cuvette in the instrument and acquire the data.

  • Data Analysis:

    • Analyze the size distribution profile. The presence of a significant population of particles with a larger hydrodynamic radius than the monomeric protein indicates aggregation.

Protocol 3: Analysis of Protein Conjugates by Size Exclusion Chromatography (SEC)

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with a suitable mobile phase (e.g., PBS, pH 7.4) until a stable baseline is achieved.

  • Sample Injection:

    • Inject the purified protein conjugate onto the column.

  • Data Collection:

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Compare the chromatogram of the conjugate to that of the unconjugated protein. The appearance of earlier eluting peaks indicates the presence of higher molecular weight species, such as aggregates or the conjugated protein itself if there is a significant size increase. The main peak should correspond to the monomeric conjugate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange, 1-5 mg/mL) Conjugation Conjugation Reaction (pH 7.2-8.5, 4-25°C) Protein_Prep->Conjugation Reagent_Prep Reagent Preparation (this compound in DMSO) Reagent_Prep->Conjugation Quenching Quenching (Tris or Glycine) Conjugation->Quenching Purification Purification (Size Exclusion Chromatography) Quenching->Purification Characterization Characterization (DLS, SEC, UV-Vis) Purification->Characterization

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic Start Aggregation Observed? Reduce_Ratio Reduce this compound: Protein Molar Ratio Start->Reduce_Ratio Yes Lower_Conc Lower Protein Concentration Start->Lower_Conc Yes Optimize_Buffer Optimize Buffer (pH, Ionic Strength) Start->Optimize_Buffer Yes Lower_Temp Lower Reaction Temperature Start->Lower_Temp Yes Add_Stabilizer Add Stabilizing Excipients Start->Add_Stabilizer Yes Reassess Re-evaluate for Aggregation Reduce_Ratio->Reassess Lower_Conc->Reassess Optimize_Buffer->Reassess Lower_Temp->Reassess Add_Stabilizer->Reassess Reassess->Start Aggregation Persists Success Successful Conjugation Reassess->Success No Aggregation

Caption: Troubleshooting decision tree for protein aggregation.

signaling_pathway Protein Protein (-NH2) Conjugate Protein-PEG5-Tet-Me Protein->Conjugate Aminolysis (Desired Reaction) NHS_Ester This compound NHS_Ester->Conjugate Hydrolysis Hydrolyzed NHS Ester (Inactive) NHS_Ester->Hydrolysis Hydrolysis (Side Reaction) Aggregation Aggregated Protein Conjugate->Aggregation Instability Soluble_Conjugate Soluble Conjugate Conjugate->Soluble_Conjugate Stability

Caption: Competing reactions in NHS ester conjugation.

References

Technical Support Center: Me-Tet-PEG5-NHS Reactivity and Buffer Composition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Me-Tet-PEG5-NHS ester applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of buffer composition on the reactivity of this compound and to offer troubleshooting for common issues encountered during bioconjugation experiments.

Disclaimer: The following information is based on the well-established principles of N-hydroxysuccinimide (NHS) ester chemistry. While this compound is an NHS ester, its specific kinetics and optimal conditions may vary slightly due to the methyl-tetrazine and PEG5 moieties. The provided protocols and data should be considered as a starting point for optimization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with primary amines?

The optimal pH for the reaction of NHS esters like this compound with primary amines (e.g., lysine residues on proteins) is in the range of 7.2 to 8.5.[1][2][3] A pH of 8.3-8.5 is often considered ideal to balance the reactivity of the amine and the stability of the NHS ester.[4][5] At a lower pH, the primary amines are protonated and thus less nucleophilic, leading to a slower reaction rate. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can reduce the yield.

Q2: Which buffers are compatible with this compound reactions?

It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffers

  • HEPES buffers

  • Borate buffers

Q3: Which buffers should be avoided?

Buffers containing primary amines must be avoided as they will compete with the intended reaction, thereby reducing conjugation efficiency.

Incompatible Buffers:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

If your molecule of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.

Q4: How does temperature affect the reaction?

This compound conjugation reactions are typically performed at room temperature (20-25°C) for 30 minutes to 2 hours or at 4°C for 2 to 4 hours, or even overnight. Reactions at room temperature are faster, but the rate of hydrolysis of the NHS ester is also higher. Performing the reaction at 4°C slows down both the conjugation and hydrolysis reactions, which can be beneficial for sensitive molecules or to have better control over the reaction.

Q5: My this compound is not dissolving in my aqueous buffer. What should I do?

NHS esters, especially those without a sulfonate group, can have limited solubility in aqueous buffers. This compound should first be dissolved in a small amount of a dry, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction buffer. It is critical to use high-quality, anhydrous solvents, as any contaminating water can hydrolyze the NHS ester, and amine contaminants in DMF can react with it. The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Yield Hydrolyzed this compound: The NHS ester is sensitive to moisture and can hydrolyze over time.Store the reagent desiccated at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use. You can test the reactivity of the NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a base.
Incorrect Buffer Composition: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.Use a compatible, amine-free buffer such as PBS, HEPES, bicarbonate, or borate within the optimal pH range of 7.2-8.5.
Suboptimal pH: The reaction pH is too low, resulting in protonated, non-reactive amines, or too high, leading to rapid hydrolysis of the NHS ester.Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often ideal.
Insufficient Molar Excess of this compound: The amount of the labeling reagent is not enough, especially with dilute protein solutions.Increase the molar excess of this compound. A 5- to 20-fold molar excess is a common starting point, but the optimal ratio should be determined empirically.
Precipitation During Reaction Change in Protein pI: Modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein, potentially leading to precipitation if the new pI is close to the buffer pH.Optimize the molar excess of the crosslinker to minimize over-labeling. Consider using a buffer with a different pH that is further from the potential new pI of the conjugated protein.
Hydrophobicity: The this compound, although containing a PEG spacer, might still impart some hydrophobicity, potentially causing aggregation of the modified protein.Consider using a PEGylated version of the NHS ester to enhance the hydrophilicity of the final conjugate. This compound already contains a PEG spacer which should aid in solubility.
Inconsistent Results Acidification of Reaction Mixture: During large-scale labeling reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, leading to a decrease in the pH of the reaction mixture.Monitor the pH of the reaction throughout the process, especially for longer incubation times or large-scale reactions. Use a more concentrated buffer (e.g., 0.2 M) to maintain a stable pH.
Variable Reagent Quality: Impurities in the this compound or the solvents can affect the reaction outcome.Use high-quality reagents, including anhydrous, amine-free DMSO or DMF.

Data Summary

Effect of pH on NHS Ester Stability

The stability of an NHS ester is highly dependent on the pH of the aqueous solution. The half-life of the ester decreases significantly as the pH increases, indicating a faster rate of hydrolysis.

pH Temperature (°C) Half-life of NHS Ester
7.00~4-5 hours
8.64~10 minutes
8.0Room Temperature210 minutes (for a specific porphyrin-NHS ester)
8.5Room Temperature180 minutes (for a specific porphyrin-NHS ester)
9.0Room Temperature125 minutes (for a specific porphyrin-NHS ester)
Recommended Buffer Conditions for NHS Ester Reactions
Parameter Recommended Range/Value Rationale References
pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)Balances amine reactivity and NHS ester hydrolysis.
Buffer Type Phosphate, Bicarbonate, Borate, HEPESAvoids buffers with primary amines that compete with the reaction.
Buffer Concentration 0.1 M - 0.2 MHigher concentrations can be used for large-scale reactions to buffer against pH changes.
Temperature Room Temperature (25°C) or 4°CRoom temperature reactions are faster (0.5 - 4 hours). 4°C reactions are slower but reduce hydrolysis.

Experimental Protocols

General Protocol for Labeling a Protein with this compound
  • Prepare the Protein Solution:

    • Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.5) at a concentration of 1-10 mg/mL.

    • If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mg/mL. The NHS ester is not stable in solution for long periods.

  • Perform the Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the protein solution. A 5- to 20-fold molar excess is a common starting point.

    • Gently mix the reaction solution immediately.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may need to be determined empirically.

  • Quench the Reaction (Optional):

    • To stop the reaction, add a small amount of a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for about 15-30 minutes.

  • Purify the Conjugate:

    • Remove the unreacted this compound and reaction byproducts (e.g., N-hydroxysuccinimide) using a desalting column, gel filtration, or dialysis.

Visualizations

Reaction_Pathway This compound Reaction with a Primary Amine cluster_reactants Reactants cluster_products Products MeTetPEG5NHS This compound (Amine-Reactive Reagent) Conjugate Stable Amide Bond (Me-Tet-PEG5-Conjugate) MeTetPEG5NHS->Conjugate pH 7.2-8.5 PrimaryAmine Primary Amine (e.g., on a protein) PrimaryAmine->Conjugate NHS N-hydroxysuccinimide (Byproduct)

Caption: Reaction of this compound with a primary amine.

Experimental_Workflow General Experimental Workflow for this compound Conjugation Start Start PrepareProtein Prepare Protein Solution in Amine-Free Buffer (pH 7.2-8.5) Start->PrepareProtein Conjugation Add NHS Ester to Protein Incubate (RT or 4°C) PrepareProtein->Conjugation PrepareNHS Prepare Fresh This compound Stock in DMSO/DMF PrepareNHS->Conjugation Quench Quench Reaction (Optional, with Tris/Glycine) Conjugation->Quench Purify Purify Conjugate (Desalting/Dialysis) Quench->Purify End End Purify->End

Caption: Experimental workflow for protein conjugation.

Troubleshooting_Logic Troubleshooting Low Conjugation Yield LowYield Low Conjugation Yield? CheckBuffer Is buffer amine-free and pH 7.2-8.5? LowYield->CheckBuffer Yes CheckReagent Is this compound fresh and handled correctly? CheckBuffer->CheckReagent Yes ChangeBuffer Solution: Use compatible buffer and adjust pH. CheckBuffer->ChangeBuffer No CheckMolarRatio Is molar excess of NHS ester sufficient? CheckReagent->CheckMolarRatio Yes UseFreshReagent Solution: Use fresh reagent, prepare stock just before use. CheckReagent->UseFreshReagent No IncreaseMolarRatio Solution: Increase molar ratio of NHS ester. CheckMolarRatio->IncreaseMolarRatio No Success Successful Conjugation CheckMolarRatio->Success Yes ChangeBuffer->LowYield UseFreshReagent->LowYield IncreaseMolarRatio->LowYield

Caption: Troubleshooting logic for low conjugation yield.

References

Improving the stability of Me-Tet-PEG5-NHS stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Me-Tet-PEG5-NHS

This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the stability of this compound stock solutions to ensure optimal performance in your research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in solution? A1: The primary cause of instability is the hydrolysis of the N-hydroxysuccinimide (NHS) ester functional group.[1][2] This reaction occurs when the molecule is exposed to water, converting the amine-reactive NHS ester into a non-reactive carboxylic acid, which prevents it from conjugating to target proteins or other molecules.[3]

Q2: What are the ideal storage conditions for solid (powder) this compound? A2: Solid this compound should be stored at -20°C in a desiccated environment to protect it from moisture.[2][4] Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent moisture from condensing on the cold powder.

Q3: How should I prepare and store stock solutions of this compound? A3: Stock solutions should be prepared in an anhydrous (dry), amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). To maintain stability, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture. Store these aliquots at -20°C or -80°C under an inert gas like argon or nitrogen.

Q4: For how long is a stock solution in anhydrous DMSO or DMF stable? A4: When stored properly, stock solutions in anhydrous DMSO or DMF are stable for up to one month at -20°C or up to six months at -80°C.

Q5: Why should I avoid preparing stock solutions in aqueous buffers? A5: The NHS-ester moiety hydrolyzes rapidly in aqueous solutions. Preparing stock solutions in aqueous buffers like PBS is not recommended as the reagent's reactivity will significantly decrease in a short period. Aqueous solutions should be prepared immediately before use and should not be stored.

Q6: What factors accelerate the degradation of the NHS ester? A6: The rate of hydrolysis is primarily accelerated by three factors:

  • High pH: The rate of hydrolysis increases significantly with rising pH.

  • Presence of Moisture: Water is required for the hydrolysis reaction.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

Q7: What is the optimal pH range for performing conjugation reactions with this compound? A7: The optimal pH for NHS ester conjugation is a compromise between amine reactivity and ester stability. The recommended range is between pH 7.2 and 8.5. Below this range, the target primary amines are protonated and less nucleophilic, while above this range, the rate of NHS ester hydrolysis becomes excessively high, reducing conjugation efficiency.

Q8: Which buffers should be avoided during conjugation reactions? A8: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided. These buffers will compete with the target molecule for reaction with the NHS ester, significantly lowering the yield of the desired conjugate.

Troubleshooting Guide

Problem: Low or No Conjugation Efficiency

This is the most common issue encountered and is often linked to the stability and handling of the this compound reagent.

Possible Cause Recommended Solution
1. Degraded Reagent The NHS ester has been hydrolyzed due to improper storage, exposure to moisture, or use of an old stock solution. • Action: Always use a fresh aliquot of the stock solution. If the stock is old or has been handled improperly, use a new vial of the reagent. You can assess the reactivity of the reagent using the spectrophotometric protocol provided below.
2. Incompatible Reaction Buffer The conjugation buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule. • Action: Perform a buffer exchange to ensure your protein or molecule is in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.2 and 8.0.
3. Incorrect Reaction pH The pH of the reaction mixture is too low (<7.2), leaving the target amines protonated, or too high (>8.5), causing rapid hydrolysis of the NHS ester. • Action: Carefully measure the pH of your protein solution before adding the NHS ester reagent. Adjust the pH to the optimal range of 7.2-8.5 if necessary.
4. Moisture Contamination The anhydrous solvent (DMSO/DMF) used for the stock solution was not dry, or the solid reagent was exposed to condensation. • Action: Use a new, sealed bottle of anhydrous-grade solvent. Always allow the reagent vial to warm completely to room temperature before opening to prevent moisture condensation.

Data Summaries

Table 1: Influence of pH and Temperature on NHS Ester Half-Life in Aqueous Solution

pHTemperatureApproximate Half-Life
7.00°C4 - 5 hours
8.04°C - RT~1 hour
8.64°C~10 minutes

Table 2: Recommended Storage Conditions for this compound

FormSolventTemperatureDurationKey Considerations
Solid (Powder) N/A-20°CUp to 3 yearsStore with desiccant. Equilibrate to room temperature before opening.
Stock Solution Anhydrous DMSO or DMF-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Protect from moisture.
Stock Solution Anhydrous DMSO or DMF-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Store under inert gas (Ar, N₂).

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solutions

This protocol outlines the best practices for preparing and handling stock solutions to maximize their stability and reactivity.

  • Equilibrate Reagent: Remove the vial of solid this compound from -20°C storage and allow it to sit on the bench for at least 20-30 minutes to fully equilibrate to room temperature. This step is critical to prevent moisture condensation.

  • Prepare Solvent: Use a new, unopened bottle of anhydrous-grade DMSO or DMF to minimize water content.

  • Dissolve Reagent: Briefly centrifuge the vial to ensure all powder is at the bottom. Carefully open the cap and, using a calibrated pipette, add the required volume of anhydrous solvent to achieve the desired concentration (e.g., 10 mM). Mix thoroughly by vortexing until all solid is dissolved.

  • Aliquot for Storage: Immediately dispense the stock solution into small-volume, low-retention tubes suitable for single use.

  • Store Properly: If available, flush the headspace of each aliquot tube with an inert gas (argon or nitrogen) before sealing tightly. Place the aliquots in a sealed secondary container with desiccant and store them at -20°C for short-term use (≤1 month) or -80°C for long-term use (≤6 months).

Protocol 2: Assessing NHS Ester Activity via Spectrophotometry

This method provides a qualitative assessment of whether your NHS ester reagent is still active by detecting the release of the NHS leaving group upon forced hydrolysis.

  • Prepare Reagent Solution: Weigh 1-2 mg of the this compound reagent and dissolve it in 2 mL of an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2). If the reagent is not water-soluble, first dissolve it in 0.25 mL of DMSO and then add 2 mL of buffer.

  • Prepare Control: Create a control sample containing only the buffer (and DMSO, if used).

  • Measure Initial Absorbance (A_initial): Calibrate a spectrophotometer with the control sample. Measure the absorbance of the reagent solution at 260 nm. This initial reading accounts for any NHS that has already been released due to prior hydrolysis.

  • Induce Complete Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH. Vortex the tube for 30 seconds to rapidly and completely hydrolyze any remaining active NHS ester.

  • Measure Final Absorbance (A_final): Promptly (within 1 minute) measure the absorbance of the base-treated solution at 260 nm.

  • Assess Reactivity: If A_final is significantly greater than A_initial, it indicates that active NHS ester was present in the sample and the reagent is likely suitable for use.

Visual Guides

Hydrolysis_Pathway cluster_reaction Degradation Reaction Active This compound (Active) midpoint Active->midpoint H2O H₂O (Moisture) H2O->midpoint Inactive Me-Tet-PEG5-Carboxylate (Inactive) NHS N-Hydroxysuccinimide (Byproduct) midpoint->Inactive Hydrolysis (accelerated by high pH, temp) midpoint->NHS

Caption: The competing hydrolysis pathway that deactivates this compound.

Stability_Workflow start Start: Prepare fresh This compound solution in test buffer incubate Incubate solution under specific conditions (e.g., 37°C, protected from light) start->incubate sample Take aliquots at various time points (0, 1, 4, 8, 24 hr) incubate->sample hplc Analyze each aliquot by Reverse-Phase HPLC sample->hplc quantify Quantify peak area of the intact compound at each time point hplc->quantify analyze Analyze data: Plot peak area vs. time to determine degradation rate quantify->analyze end End: Determine stability and half-life analyze->end

Caption: Experimental workflow for assessing stock solution stability via HPLC.

Troubleshooting_Logic start Problem: Low or No Conjugation Yield q1 Was the reagent stored properly (-20°C/-80°C, dry)? start->q1 a1_no Solution: Discard old reagent. Use a fresh vial and follow storage protocols. q1->a1_no No q2 Does the reaction buffer contain primary amines (e.g., Tris, Glycine)? q1->q2 Yes a2_yes Solution: Perform buffer exchange into an amine-free buffer (e.g., PBS). q2->a2_yes Yes q3 Is the reaction pH within the 7.2-8.5 range? q2->q3 No a3_no Solution: Measure and adjust pH of the protein solution before adding the reagent. q3->a3_no No end If issues persist, contact technical support. q3->end Yes

Caption: Troubleshooting workflow for failed conjugation reactions.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in Imaging with Me-Tet-PEG5-NHS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Me-Tet-PEG5-NHS. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile linker for imaging applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental workflow and achieve a high signal-to-noise ratio (SNR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional linker designed for two-step labeling and imaging strategies.[1][2] It consists of three key components:

  • Methyltetrazine (Me-Tet): A highly reactive diene that specifically and rapidly reacts with a trans-cyclooctene (TCO) group in a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2][3] This reaction is very fast and occurs without the need for a catalyst, making it ideal for use in biological systems.

  • PEG5: A polyethylene glycol spacer with five repeating units. This hydrophilic spacer enhances the solubility of the molecule in aqueous buffers and helps to reduce non-specific binding of the conjugate, thereby improving the signal-to-noise ratio in imaging experiments.

  • NHS Ester: An N-hydroxysuccinimide ester that reacts efficiently with primary amines (e.g., on lysine residues of proteins) to form stable amide bonds.

This dual functionality allows for a two-step "pre-targeting" approach. First, a targeting molecule (e.g., an antibody) is modified with a TCO group. After administration and clearance of the unbound TCO-modified molecule, the this compound-labeled imaging probe is introduced. The tetrazine and TCO groups then "click" together at the target site, leading to a high concentration of the imaging probe at the desired location and a low background signal.

Q2: What are the optimal storage and handling conditions for this compound?

Proper storage and handling are critical to maintain the reactivity of this compound.

  • Storage: The compound should be stored in a dry, cool, and dark place. For long-term storage, it is recommended to keep it at -20°C or colder, protected from light and moisture.

  • Handling: The NHS ester is highly susceptible to hydrolysis. To prevent degradation, allow the vial to warm to room temperature before opening to avoid moisture condensation. It is best to dissolve the required amount of the reagent in an anhydrous solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage.

Q3: What are the key parameters to consider for the NHS ester labeling reaction?

The success of the initial labeling step is crucial for the entire workflow. Here are the key parameters to optimize:

ParameterRecommended ConditionsRationale
pH 7.2 - 8.5The reaction between the NHS ester and primary amines is pH-dependent. Below pH 7.2, the amine is protonated and less reactive. Above pH 8.5, the hydrolysis of the NHS ester becomes significant, reducing labeling efficiency.
Buffer Amine-free buffers (e.g., PBS, HEPES, bicarbonate buffer)Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, leading to low labeling efficiency.
Molar Excess 5- to 20-fold molar excess of this compound to the target moleculeThe optimal ratio should be determined empirically. A higher excess may be needed for dilute protein solutions.
Reaction Time 30 minutes to 2 hours at room temperature, or overnight at 4°CLonger incubation times may be required at lower temperatures to compensate for the slower reaction rate.
Quenching Addition of an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 50-100 mMThis step stops the reaction by consuming any unreacted NHS ester.

Q4: How can I quantify the degree of labeling (DoL) after conjugation with this compound?

Determining the DoL, or the number of this compound molecules conjugated to each target molecule, is important for ensuring reproducibility. A common method is to use UV-Vis spectrophotometry. Since the tetrazine group has a characteristic absorbance, you can measure the absorbance of the conjugate at the respective wavelengths for the protein (typically 280 nm) and the tetrazine to calculate the DoL. It is crucial to remove all unbound this compound before this measurement, for example, by using dialysis or a desalting column.

Troubleshooting Guide

This guide addresses common issues that may arise during your imaging experiments with this compound.

Problem 1: Low or No Signal
Possible Cause Recommended Solution
Inefficient NHS Ester Labeling Verify the pH of your reaction buffer is between 7.2 and 8.5. Ensure you are using an amine-free buffer. Increase the molar excess of this compound. Confirm the activity of your NHS ester; it may have hydrolyzed due to improper storage.
Inefficient Tetrazine-TCO Ligation Ensure that the TCO-modified molecule and the tetrazine probe have sufficient time to react. The reaction is typically fast, but in complex biological systems, diffusion can be a limiting factor. Consider optimizing the incubation time after adding the tetrazine probe.
Low Abundance of the Target Confirm the expression level of your target antigen or receptor. If the target is present at very low levels, the signal may be difficult to detect. Consider using signal amplification strategies if compatible with your experimental setup.
Degradation of the Tetrazine Moiety The tetrazine group can be sensitive to certain conditions. Avoid harsh chemicals and prolonged exposure to light. Prepare fresh solutions of the this compound conjugate for each experiment.
Problem 2: High Background Signal
Possible Cause Recommended Solution
Non-specific Binding of the Conjugate The PEG5 linker is designed to reduce non-specific binding, but it may not eliminate it completely. Optimize blocking steps in your protocol by testing different blocking agents (e.g., BSA, serum) and increasing the blocking time. Increase the number and duration of washing steps after incubation with the conjugate.
Insufficient Clearance of Unbound Probe In in vivo experiments, allow sufficient time for the unbound this compound conjugate to clear from circulation before imaging. The optimal clearance time will depend on the size and properties of your conjugate and should be determined empirically.
Autofluorescence of the Sample Image an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, consider using a fluorophore with emission in the near-infrared (NIR) range, where tissue autofluorescence is generally lower.
Too High Concentration of the Imaging Probe Titrate the concentration of your this compound labeled imaging probe to find the optimal concentration that provides a good signal-to-noise ratio.

Experimental Protocols

Protocol 1: General Procedure for Labeling an Antibody with this compound
  • Antibody Preparation: If your antibody solution contains primary amines (e.g., Tris buffer, glycine), exchange the buffer to an amine-free buffer (e.g., PBS, pH 7.4-8.0) using a desalting column or dialysis. Adjust the antibody concentration to 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): Add a quenching buffer (e.g., 1M Tris, pH 8.0) to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted this compound and byproducts by purifying the conjugate using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DoL) using UV-Vis spectrophotometry.

  • Storage: Store the labeled antibody under appropriate conditions, typically at 4°C or -20°C, protected from light.

Protocol 2: Two-Step Pre-targeted Imaging Workflow

This protocol outlines a general workflow for in vitro or in vivo imaging.

  • Step 1: Administration of TCO-modified Targeting Molecule:

    • Prepare a TCO-modified targeting molecule (e.g., an antibody) according to established protocols.

    • Administer the TCO-modified molecule to your cells or animal model.

    • Allow for an appropriate incubation/clearance period for the TCO-modified molecule to accumulate at the target site and for the unbound conjugate to clear from circulation. This time can range from a few hours to several days depending on the targeting molecule.

  • Step 2: Administration of this compound Labeled Imaging Probe:

    • Prepare your imaging probe by conjugating a fluorescent dye or other imaging agent to this compound.

    • Administer the tetrazine-labeled imaging probe.

    • Allow a short incubation time (e.g., 30 minutes to a few hours) for the bioorthogonal click reaction to occur at the target site.

  • Imaging:

    • Wash the cells or allow for clearance of the unbound tetrazine probe in vivo.

    • Acquire images using the appropriate imaging modality and filter sets for your chosen fluorophore.

Visualizing the Workflow and Logic

To better understand the experimental processes and relationships, the following diagrams are provided.

G cluster_0 Step 1: TCO-Targeting Molecule Preparation cluster_1 Step 2: Tetrazine-Imaging Probe Preparation Target Targeting Molecule (e.g., Antibody) Conjugation Amine Coupling (pH 7.2-8.5) Target->Conjugation TCO_NHS TCO-NHS Ester TCO_NHS->Conjugation TCO_Target TCO-Targeting Molecule Conjugation->TCO_Target Purification1 Purification (Desalting/Dialysis) TCO_Target->Purification1 Imaging_Molecule Imaging Molecule (e.g., Fluorophore) Conjugation2 Amine Coupling (pH 7.2-8.5) Imaging_Molecule->Conjugation2 Me_Tet_PEG5_NHS This compound Me_Tet_PEG5_NHS->Conjugation2 Tet_Probe Tetrazine-Imaging Probe Conjugation2->Tet_Probe Purification2 Purification (Desalting/Dialysis) Tet_Probe->Purification2 G cluster_workflow Pre-targeted Imaging Workflow Administer_TCO Administer TCO-Targeting Molecule Accumulation Accumulation at Target & Clearance of Unbound Administer_TCO->Accumulation Incubation Administer_Tet Administer Tetrazine-Imaging Probe Accumulation->Administer_Tet Click_Reaction In Situ Bioorthogonal Click Reaction (iEDDA) Administer_Tet->Click_Reaction Incubation Clearance_Tet Clearance of Unbound Tetrazine Probe Click_Reaction->Clearance_Tet Imaging Imaging (High Signal-to-Noise Ratio) Clearance_Tet->Imaging G cluster_troubleshooting Troubleshooting Logic for Low Signal-to-Noise Ratio Start Low SNR in Image Check_Signal Is the signal low? Start->Check_Signal Check_Background Is the background high? Start->Check_Background Low_Labeling Inefficient NHS Labeling? Check_Signal->Low_Labeling Yes Low_Click Inefficient Click Reaction? Check_Signal->Low_Click Yes Low_Target Low Target Abundance? Check_Signal->Low_Target Yes Non_Specific Non-specific Binding? Check_Background->Non_Specific Yes Poor_Clearance Insufficient Clearance? Check_Background->Poor_Clearance Yes Autofluorescence High Autofluorescence? Check_Background->Autofluorescence Yes

References

Effect of steric hindrance on Me-Tet-PEG5-NHS labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Me-Tet-PEG5-NHS for bioconjugation.

Troubleshooting Guide

This guide addresses specific issues that may arise during labeling experiments with this compound.

Question: Why is my labeling efficiency with this compound unexpectedly low?

Answer:

Low labeling efficiency is a common issue that can stem from several factors in your experimental workflow. A systematic approach to troubleshooting is crucial for identifying the root cause.

Initial Checks & Potential Causes:

  • Suboptimal pH of the reaction buffer: The reaction between the NHS ester of this compound and primary amines (lysines, N-terminus) on the protein is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[1] At lower pH values, the primary amines are protonated and less available for reaction, while at a pH higher than optimal, the hydrolysis of the NHS ester accelerates, reducing the amount of reagent available to label the protein.

  • Presence of primary amine-containing substances in the protein buffer: Buffers such as Tris (tris(hydroxymethyl)aminomethane) or the presence of additives like glycine or ammonium salts will compete with the target protein for reaction with the this compound ester, thereby lowering the labeling efficiency.[2][3]

  • Inactive this compound reagent: The NHS ester is moisture-sensitive. Improper storage or handling can lead to hydrolysis, rendering the reagent inactive. It is crucial to use anhydrous solvents like DMSO or DMF for preparing the stock solution and to use the stock solution promptly.[2]

  • Low protein concentration: The efficiency of the labeling reaction is dependent on the concentration of the reactants. Dilute protein solutions require a greater molar excess of the linker to achieve the same level of incorporation compared to reactions with concentrated protein solutions.[2]

  • Inappropriate molar ratio of linker to protein: An insufficient amount of this compound will naturally result in a low degree of labeling. Conversely, an excessive amount does not always lead to a higher degree of labeling and can cause protein precipitation. A 10- to 20-fold molar excess of the linker is a common starting point for antibody labeling.

Troubleshooting Workflow:

TroubleshootingWorkflow cluster_solutions Solutions start Low Labeling Efficiency check_ph Check Buffer pH (Optimal: 7.2-8.5) start->check_ph check_buffer_comp Analyze Buffer Composition (Amine-free?) check_ph->check_buffer_comp pH OK sol_ph Adjust pH to 7.2-8.5 check_ph->sol_ph pH out of range check_reagent Assess Reagent Activity (Freshly prepared?) check_buffer_comp->check_reagent Buffer OK sol_buffer Buffer exchange to amine-free buffer (e.g., PBS) check_buffer_comp->sol_buffer Amines present check_concentration Verify Protein & Reagent Concentrations check_reagent->check_concentration Reagent OK sol_reagent Use fresh, anhydrous DMSO/DMF for stock check_reagent->sol_reagent Reagent hydrolyzed optimize_ratio Optimize Molar Ratio (Linker:Protein) check_concentration->optimize_ratio Concentrations OK sol_conc Increase protein/ linker concentration check_concentration->sol_conc Too dilute optimize_conditions Optimize Reaction Conditions (Time, Temperature) optimize_ratio->optimize_conditions Ratio OK sol_ratio Titrate molar excess (e.g., 5x, 10x, 20x) optimize_ratio->sol_ratio Suboptimal consider_sterics Consider Steric Hindrance (Bulky protein?) optimize_conditions->consider_sterics Still Low sol_conditions Increase incubation time or adjust temperature optimize_conditions->sol_conditions Inefficient success Labeling Successful consider_sterics->success Issue Resolved sol_sterics Use longer PEG linker (e.g., PEG12) consider_sterics->sol_sterics Suspected sol_ph->success sol_buffer->success sol_reagent->success sol_conc->success sol_ratio->success sol_conditions->success sol_sterics->success

Caption: Troubleshooting workflow for low this compound labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect this compound labeling?

A1: Steric hindrance occurs when the spatial arrangement of atoms or groups of atoms near a reaction site obstructs the reaction. In the context of this compound labeling, this can happen in a few ways:

  • Inaccessible amino acids: The target primary amines (e.g., lysine residues) on your protein may be buried within its three-dimensional structure, preventing the this compound reagent from accessing them.

  • Bulky reagent: The methyl-tetrazine group, while beneficial for stability, and the PEG linker itself can create steric bulk that hinders the NHS ester from approaching the target amine.

  • Crowded protein surface: If the protein surface is densely packed with other molecules or has a complex topology, it can impede the labeling reaction.

The PEG5 linker in this compound is designed to act as a spacer, creating distance between the bulky tetrazine and the NHS ester to help overcome steric hindrance.

Q2: How does the PEG5 linker in this compound help to mitigate steric hindrance?

A2: The polyethylene glycol (PEG) spacer provides a flexible arm that extends the reactive NHS ester away from the methyl-tetrazine group. This increased distance allows the NHS ester to more easily access primary amines on the surface of the target molecule, even if they are in sterically crowded environments. The flexibility of the PEG chain also allows for better conformational adaptation during the reaction. Longer PEG linkers can provide even greater separation, which may be beneficial for particularly bulky proteins.

StericHindrance cluster_without_peg Without PEG Spacer (High Steric Hindrance) cluster_with_peg With PEG5 Spacer (Reduced Steric Hindrance) Tetrazine_no_peg Me-Tetrazine NHS_no_peg NHS Ester Amine_no_peg NHS_no_peg->Amine_no_peg Hindered Access Protein_no_peg Protein label_no_peg Steric Clash! Tetrazine_with_peg Me-Tetrazine PEG5 PEG5 Linker Tetrazine_with_peg->PEG5 NHS_with_peg NHS Ester PEG5->NHS_with_peg Amine_with_peg NHS_with_peg->Amine_with_peg Improved Access Protein_with_peg Protein

Caption: How the PEG5 spacer reduces steric hindrance in this compound labeling.

Q3: What is the significance of the "Me" in this compound?

A3: The "Me" stands for a methyl group attached to the tetrazine ring. Methyl-substituted tetrazines are generally more stable than their hydrogen-substituted counterparts, which can be beneficial for storage and during the labeling reaction. However, hydrogen-substituted tetrazines can exhibit faster reaction kinetics in the subsequent bioorthogonal click chemistry step with a trans-cyclooctene (TCO).

Q4: Can I use a Tris buffer for my this compound labeling reaction?

A4: No, you should not use a Tris buffer because it contains primary amines that will compete with your protein for reaction with the NHS ester, leading to significantly lower labeling efficiency. It is crucial to perform the labeling in an amine-free buffer such as phosphate-buffered saline (PBS) or a carbonate/bicarbonate buffer, adjusted to the optimal pH of 7.2-8.5.

Data Presentation

The choice of PEG linker length in a Me-Tet-PEG-NHS reagent can influence several properties of the labeling process and the resulting conjugate. The following table provides an illustrative comparison of how different PEG linker lengths might affect key parameters.

FeatureMe-Tet-PEG4 -NHSMe-Tet-PEG5 -NHSMe-Tet-PEG12 -NHSReference(s)
Hydrophilicity ModerateGoodHigh
Potential for Steric Hindrance ModerateReducedSignificantly Reduced
Reaction Kinetics FastFastPotentially Slightly Reduced
Flexibility GoodVery GoodHigh

Note: This table presents expected trends based on the general properties of PEG linkers. Actual performance may vary depending on the specific protein and reaction conditions.

Experimental Protocols

Protocol 1: Antibody Labeling with this compound Ester

This protocol describes a general method for conjugating this compound ester to primary amines (e.g., lysine residues) on an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.

  • Prepare the this compound Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Do not store the stock solution for extended periods.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.

    • Gently mix and incubate for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Experimental Workflow Diagram:

ExperimentalWorkflow start Start prep_antibody 1. Prepare Antibody (Buffer exchange, adjust concentration) start->prep_antibody reaction 3. Labeling Reaction (Mix antibody and reagent, incubate) prep_antibody->reaction prep_reagent 2. Prepare this compound (Dissolve in anhydrous DMSO/DMF) prep_reagent->reaction quench 4. Quench Reaction (Add Tris buffer) reaction->quench purify 5. Purify Conjugate (Desalting column/Dialysis) quench->purify end End (Labeled Antibody) purify->end

Caption: Workflow for antibody labeling with this compound.

References

Validation & Comparative

Spectroscopic Methods for Confirming Me-Tet-PEG5-NHS Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key spectroscopic methods for confirming the successful labeling of primary amine-containing molecules with Me-Tet-PEG5-NHS ester. We will explore the principles, experimental considerations, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

Introduction to this compound Labeling

This compound is a popular reagent in bioconjugation, click chemistry, and the development of antibody-drug conjugates (ADCs). It features a methyltetrazine (Me-Tet) moiety for bioorthogonal reactions, a hydrophilic polyethylene glycol (PEG5) spacer to enhance solubility and reduce steric hindrance, and an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines. Confirmation of successful labeling is a critical step in any workflow to ensure the desired conjugate has been formed and to determine the efficiency of the reaction.

Comparison of Spectroscopic Confirmation Methods

Each spectroscopic technique offers unique advantages and provides complementary information for the comprehensive characterization of this compound labeled molecules.

Spectroscopic Method Information Provided Advantages Disadvantages Typical Application
¹H NMR Spectroscopy - Structural confirmation of the covalent bond formation.- Presence of characteristic peaks for the Me-Tet, PEG, and the target molecule.- Quantification of the degree of labeling.- Provides detailed structural information.- Can be quantitative.- Requires relatively high sample concentration and purity.- Spectra can be complex for large biomolecules.- Characterization of small molecule conjugates.- Determination of labeling efficiency on peptides.
Mass Spectrometry (ESI-MS, MALDI-TOF) - Confirmation of the mass increase corresponding to the addition of the Me-Tet-PEG5 moiety.- Determination of the distribution of labeled species (e.g., mono-, di-, tri-labeled).- High sensitivity and accuracy.- Provides molecular weight of the conjugate.- Can be destructive to the sample.- Polydispersity of PEG can complicate spectra.- Confirmation of labeling on proteins and antibodies.- Analysis of complex mixtures of labeled products.
UV-Visible Spectroscopy - Monitoring the progress of the labeling reaction by observing changes in absorbance.- Confirmation of the presence of the tetrazine chromophore.- Simple, rapid, and non-destructive.- Can be used for real-time reaction monitoring.- Provides limited structural information.- Susceptible to interference from other chromophores in the sample.- Quick check for the presence of the tetrazine group.- Monitoring the hydrolysis of the NHS ester.

Experimental Protocols

¹H NMR Spectroscopy for Confirmation of Labeling

Objective: To confirm the covalent attachment of this compound to a primary amine-containing molecule and to determine the degree of labeling.

Materials:

  • Me-Tet-PEG5-labeled sample

  • Unlabeled starting material (for comparison)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Protocol:

  • Sample Preparation: Dissolve a sufficient amount of the purified labeled sample (typically 1-5 mg) in an appropriate deuterated solvent (0.5-0.7 mL). Ensure the sample is fully dissolved. A similar sample of the unlabeled starting material should be prepared for comparison.

  • NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the spectrometer to obtain optimal resolution.

    • Acquire a ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify characteristic peaks:

      • PEG spacer: A strong, broad singlet around 3.5-3.7 ppm.

      • Methyltetrazine: A singlet for the methyl protons.

      • NHS ester (unreacted): A singlet around 2.9 ppm for the succinimide protons. Its absence in the purified product spectrum indicates successful purification.

      • Amide bond formation: Look for the appearance of new signals or shifts in the signals of the protons adjacent to the amine group on the target molecule.

    • Quantification (Degree of Labeling): Compare the integration of a characteristic peak from the Me-Tet-PEG5 moiety (e.g., the PEG protons) to the integration of a well-resolved peak from the target molecule with a known number of protons. The ratio of these integrals can be used to calculate the average number of labels per molecule.[1]

Mass Spectrometry for Confirmation of Labeling

Objective: To confirm the mass increase corresponding to the covalent attachment of the Me-Tet-PEG5 moiety.

Materials:

  • Me-Tet-PEG5-labeled sample

  • Unlabeled starting material

  • Appropriate solvent/matrix for ESI-MS or MALDI-TOF MS

  • Mass spectrometer

Protocol:

  • Sample Preparation:

    • For ESI-MS: Dissolve the sample in a solvent compatible with electrospray ionization, typically a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid).

    • For MALDI-TOF MS: Co-crystallize the sample with a suitable matrix (e.g., sinapinic acid for proteins) on a MALDI target plate.

  • Mass Spectrometry Analysis:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Determine the molecular weight of the labeled product.

    • Compare the mass of the labeled product to the mass of the unlabeled starting material. The mass difference should correspond to the mass of the Me-Tet-PEG5 moiety minus the mass of the NHS leaving group.

    • For heterogeneous samples (e.g., proteins with multiple labeling sites), the mass spectrum may show a distribution of peaks corresponding to different degrees of labeling. Deconvolution of the raw data may be necessary to determine the mass of each species.

UV-Visible Spectroscopy for Reaction Monitoring

Objective: To monitor the progress of the labeling reaction by observing changes in the UV-Vis spectrum.

Materials:

  • This compound

  • Primary amine-containing molecule

  • Reaction buffer (amine-free, e.g., phosphate buffer, pH 7.2-8.5)

  • UV-Vis spectrophotometer

  • Cuvettes

Protocol:

  • Reaction Setup:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Dissolve the this compound in a small amount of a water-miscible organic solvent (e.g., DMSO) and add it to the solution of the amine-containing molecule.

  • UV-Vis Measurement:

    • Immediately after mixing, take an initial absorbance spectrum of the reaction mixture. The tetrazine moiety has a characteristic absorbance in the visible region (around 520-540 nm).

    • Monitor the reaction over time by acquiring spectra at regular intervals.

  • Data Analysis:

    • Observe the changes in the absorbance spectrum. The reaction of the NHS ester with the amine will lead to the formation of an amide bond and the release of N-hydroxysuccinimide. While the tetrazine absorbance may not change significantly upon conjugation, monitoring the hydrolysis of the NHS ester by observing the increase in absorbance at around 260 nm (due to the released NHS) can be an indirect way to follow the reaction progress. A more direct method for tetrazine-containing compounds is to monitor the disappearance of the characteristic tetrazine absorbance upon its reaction in a subsequent click chemistry step (e.g., with a TCO-containing molecule).[2]

Workflow and Method Comparison Diagrams

G cluster_workflow General Workflow for Labeling Confirmation start Start: this compound + Amine-containing Molecule reaction Labeling Reaction (pH 7.2-8.5) start->reaction purification Purification (e.g., SEC, Dialysis) reaction->purification analysis Spectroscopic Analysis purification->analysis nmr NMR Spectroscopy analysis->nmr Structural Detail ms Mass Spectrometry analysis->ms Mass Confirmation uvvis UV-Vis Spectroscopy analysis->uvvis Quick Check end End: Confirmed Labeled Product nmr->end ms->end uvvis->end

Caption: General workflow for this compound labeling and subsequent confirmation.

G cluster_comparison Comparison of Spectroscopic Methods methods Spectroscopic Methods nmr NMR Spectroscopy (Detailed Structure) methods->nmr ms Mass Spectrometry (Precise Mass) methods->ms uvvis UV-Vis Spectroscopy (Rapid Monitoring) methods->uvvis info Information Provided structure Covalent Connectivity Degree of Labeling nmr->structure mass Molecular Weight Labeling Stoichiometry ms->mass chromophore Presence of Tetrazine Reaction Progress uvvis->chromophore

Caption: Logical comparison of information provided by different spectroscopic methods.

Conclusion

The confirmation of this compound labeling is most robustly achieved by a combination of spectroscopic methods. While UV-Vis spectroscopy offers a quick and straightforward method for monitoring the reaction, Mass Spectrometry provides definitive confirmation of the mass of the conjugate, and NMR spectroscopy yields detailed structural information and allows for quantification of the degree of labeling. The choice of method(s) will depend on the specific requirements of the research, the nature of the molecule being labeled, and the available instrumentation. For a comprehensive characterization, a multi-faceted approach utilizing two or more of these techniques is highly recommended.

References

A Head-to-Head Comparison: Me-Tet-PEG5-NHS Versus Traditional Crosslinking Agents for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that profoundly impacts the performance, stability, and efficacy of bioconjugates. This guide provides an objective, data-driven comparison of the modern bioorthogonal linker, Me-Tet-PEG5-NHS, against traditional crosslinking agents, offering insights into which tool is best suited for specific research and development applications.

The advent of bioorthogonal chemistry has equipped scientists with highly precise and efficient tools for molecular ligation. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyl-tetrazine (Me-Tet) and a trans-cyclooctene (TCO) stands out for its exceptional speed and specificity.[1][2] The this compound crosslinker leverages this powerful chemistry, combining the highly reactive, amine-specific N-Hydroxysuccinimide (NHS) ester for initial protein modification with a methyl-tetrazine moiety for subsequent, rapid bioorthogonal conjugation. The integrated PEG5 linker enhances solubility and reduces the potential for aggregation.[3][4]

This guide benchmarks this compound against two classes of traditional crosslinkers: a common homobifunctional NHS ester (e.g., BS3) and a widely used heterobifunctional Maleimide-NHS ester (e.g., SMCC).

Performance Benchmarking: A Quantitative Overview

The performance of a crosslinker can be distilled into several key parameters: reaction kinetics, specificity, stability of the final conjugate, and the hydrophilicity of the linker itself. The following tables summarize these critical attributes based on established chemical principles and published data.

Parameter This compound (Two-Step) Traditional NHS Esters (e.g., BS3) Traditional Maleimide-NHS Esters (e.g., SMCC)
Reaction Type Step 1: Amine AcylationStep 2: Bioorthogonal IEDDAAmine Acylation (One-Step)Step 1: Amine AcylationStep 2: Thiol-Maleimide Michael Addition
Primary Target(s) Step 1: Primary Amines (Lysine)Step 2: trans-cyclooctene (TCO)Primary Amines (Lysine)Step 1: Primary Amines (Lysine)Step 2: Thiols (Cysteine)
Reaction pH Step 1: pH 7.2-8.5Step 2: pH 6.0-9.0[5]pH 7.2-8.5Step 1: pH 7.2-8.5Step 2: pH 6.5-7.5
Catalyst Required NoNoNo

Table 1. General Reaction Characteristics of this compound and Traditional Crosslinkers.

Performance Metric This compound (via Tetrazine-TCO Ligation) Traditional NHS Esters (Amide Bond) Traditional Maleimide-NHS Esters (Thioether Bond)
**Reaction Kinetics (k₂) **Exceptionally Fast (up to 10⁶ M⁻¹s⁻¹)Moderate to FastFast
Specificity Extremely High (Bioorthogonal)High for primary amines, but potential side reactions with Ser, Thr, Tyr at high pHHigh for amines and thiols respectively, but maleimides can react with amines at pH > 7.5
Conjugate Stability Highly Stable (Irreversible Covalent Bond)Highly Stable (Amide Bond)Limited Stability (Thioether bond susceptible to retro-Michael reaction and thiol exchange)
Hydrophilicity High (due to PEG5 linker)Variable (Depends on spacer)Low (Often hydrophobic, can induce aggregation)
Control over Conjugation Excellent (Two-step process allows for purification and characterization of intermediate)Fair (One-pot reaction can lead to complex mixtures)Good (Two-step process, but less stable intermediate)

Table 2. Key Performance Indicator Comparison.

The Bioorthogonal Advantage: Mechanism and Workflow

The power of this compound lies in its two-step, bioorthogonal approach. First, the NHS ester reacts with primary amines on a biomolecule (e.g., an antibody). After removing excess linker, this now tetrazine-modified antibody can be precisely and rapidly conjugated to a second molecule bearing a TCO group. This decoupling of the initial modification from the final ligation provides superior control and minimizes side reactions.

G cluster_0 Step 1: Primary Modification cluster_1 Step 2: Bioorthogonal Ligation A Antibody (with Lys-NH₂) C Tetrazine-Modified Antibody A->C NHS Ester Reaction (pH 7.2-8.5) B This compound B->C D Purification (Remove excess linker) C->D F Final Conjugate (Stable Bond) D->F Tetrazine-TCO Ligation (pH 6-9, Fast Kinetics) E TCO-Modified Payload (e.g., Drug, Fluorophore) E->F

Caption: Workflow for this compound two-step conjugation.

In contrast, traditional heterobifunctional crosslinkers like SMCC also involve a two-step process but rely on the reaction between a maleimide and a thiol. While effective, the resulting thioether bond is known to have limited stability in vivo, being susceptible to cleavage through a retro-Michael reaction or exchange with other thiols like glutathione.

G cluster_0 Step 1: Primary Modification cluster_1 Step 2: Thiol Conjugation A Antibody (with Lys-NH₂) C Maleimide-Activated Antibody A->C NHS Ester Reaction (pH 7.2-8.5) B SMCC (Maleimide-NHS) B->C D Purification C->D F Final Conjugate (Less Stable Thioether Bond) D->F Thiol-Maleimide Addition (pH 6.5-7.5) E Thiol-Containing Payload (e.g., Drug, Peptide) E->F G Retro-Michael Reaction (Potential Cleavage) F->G

Caption: Workflow for traditional SMCC two-step conjugation.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline standard protocols for antibody conjugation.

Protocol 1: Antibody Modification with this compound

This protocol describes the first stage of the two-step bioorthogonal conjugation.

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 1-5 mg/mL in a primary amine-free buffer, such as 1X PBS (Phosphate Buffered Saline) at pH 7.4. Ensure the buffer does not contain Tris or glycine.

  • Linker Preparation:

    • Dissolve this compound in a dry, water-miscible organic solvent like DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the this compound stock solution to the antibody solution. The exact ratio should be optimized to achieve the desired degree of labeling.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching solution (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15 minutes.

    • Remove excess, unreacted linker and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS, pH 7.4.

  • Characterization & Storage:

    • The resulting tetrazine-modified antibody is now ready for the second-step ligation with a TCO-modified molecule.

    • Confirm the degree of labeling using analytical techniques such as UV-Vis spectroscopy (monitoring the tetrazine absorbance around 520 nm) or mass spectrometry.

    • Store the modified antibody at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Ligation of Tetrazine-Antibody with a TCO-Payload

This protocol details the second "click" chemistry step.

  • Reactant Preparation:

    • Prepare the TCO-functionalized payload (e.g., drug, fluorescent dye) in a compatible buffer or solvent.

    • Have the purified tetrazine-modified antibody from Protocol 1 ready in PBS.

  • Bioorthogonal Ligation:

    • Add the TCO-payload to the tetrazine-antibody solution. A slight molar excess (e.g., 1.5 to 3 equivalents per tetrazine) is recommended to drive the reaction to completion.

    • The reaction is typically complete within minutes to an hour at room temperature due to the extremely fast kinetics of the IEDDA reaction.

  • Purification:

    • Purify the final antibody-drug conjugate (ADC) or labeled antibody from excess payload using an appropriate method, such as Size Exclusion Chromatography (SEC) or dialysis.

  • Final Characterization:

    • Analyze the final conjugate to determine purity, aggregation state (via SEC-HPLC), and drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.

Protocol 3: Antibody Conjugation with a Traditional Maleimide-NHS Crosslinker (e.g., SMCC)

This protocol serves as a comparison for a traditional workflow.

  • Antibody Modification:

    • Follow steps 1-3 from Protocol 1, substituting this compound with the Maleimide-NHS ester (e.g., SMCC).

    • Incubate for 30-60 minutes at room temperature.

    • Purify the maleimide-activated antibody immediately using a desalting column equilibrated in a thiol-free buffer (e.g., PBS, pH 7.2) to remove excess linker. The maleimide group is less stable than the tetrazine group, so prompt use is recommended.

  • Payload Conjugation:

    • Add a 2 to 5-fold molar excess of the thiol-containing payload to the purified maleimide-activated antibody.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction should be performed in a pH range of 6.5-7.5.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a free thiol such as cysteine or N-acetylcysteine.

    • Purify the final conjugate using SEC or a similar method to remove unreacted payload and quenching agent.

  • Characterization:

    • Analyze the final conjugate for purity, aggregation, and DAR as described in Protocol 2.

Making the Right Choice

The selection of a crosslinking strategy depends on the specific demands of the application.

G A Application Requirement? B High Stability & In Vivo Use? A->B Yes C Simple, One-Pot Ligation? A->C No D Use this compound B->D Yes E Use Traditional Maleimide-NHS (Be aware of stability limitations) B->E No F Use Traditional Homobifunctional NHS (For crosslinking identical proteins) C->F

Caption: Decision logic for selecting a crosslinking agent.

Choose this compound when:

  • High stability is paramount: The resulting conjugate bond is not susceptible to cleavage in biological environments, making it ideal for in vivo applications like antibody-drug conjugates.

  • Specificity is critical: The bioorthogonal nature of the tetrazine-TCO reaction ensures that the ligation occurs only between the intended partners, avoiding off-target reactions.

  • Reaction speed is essential: The ultrafast kinetics allow for efficient conjugation even at low reactant concentrations.

  • Hydrophilicity is beneficial: The PEG5 linker improves solubility and can reduce the aggregation often caused by hydrophobic linkers and payloads.

Consider traditional crosslinkers when:

  • A one-step, simpler workflow is sufficient: For applications like crosslinking proteins for SDS-PAGE analysis, a homobifunctional NHS ester is often adequate.

  • Cost is a primary constraint: Traditional linkers are generally more economical.

  • In vivo stability is not a major concern: For many in vitro applications, the potential instability of the maleimide-thiol linkage may be acceptable.

References

A Comparative Guide to Me-Tet-PEG5-NHS in Bioconjugation: Applications, Success Rates, and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive literature review of the applications and success rates of the heterobifunctional linker, Methyl-Tetrazine-PEG5-N-hydroxysuccinimide ester (Me-Tet-PEG5-NHS). We will objectively compare its performance with other common alternatives, supported by available experimental data, and provide detailed experimental protocols.

This compound: A Versatile Tool for Bioconjugation

This compound is a popular crosslinker that features a methyl-tetrazine moiety, a five-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups allows for a two-step bioconjugation strategy. The NHS ester reacts with primary amines (e.g., lysine residues on proteins) to form a stable amide bond. The methyl-tetrazine group then enables a highly efficient and specific reaction with a trans-cyclooctene (TCO) group through an inverse electron demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".[1] This bioorthogonal reaction is known for its rapid kinetics and high specificity, proceeding readily in aqueous environments without the need for a catalyst.[2][3]

The inclusion of the PEG5 spacer enhances the solubility and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic properties and reduce aggregation.[4]

Primary Applications of this compound

The primary applications of this compound lie in the construction of complex biomolecules where precision and stability are paramount.

  • Antibody-Drug Conjugates (ADCs): this compound is utilized to link cytotoxic drugs to monoclonal antibodies.[1] The antibody is first modified with the linker via the NHS ester, and a TCO-functionalized drug is then "clicked" onto the tetrazine-modified antibody. This approach allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR).

  • PROTACs (Proteolysis-Targeting Chimeras): This linker can be used in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connects the target protein ligand to the E3 ligase ligand.

Success Rates and Performance Metrics

The success of a bioconjugation reaction using this compound can be evaluated by several metrics, including the efficiency of the initial protein modification, the yield of the subsequent iEDDA reaction, and the final drug-to-antibody ratio (DAR) for ADCs. While specific data for this compound is not always available in a comparative format, we can infer its performance from studies using similar tetrazine-PEG-NHS esters.

The iEDDA reaction between tetrazine and TCO is exceptionally fast and efficient, with reported yields as high as 90% for the construction of PET probes. The second-order rate constants for this reaction are among the highest for any bioorthogonal reaction, ensuring rapid and complete conjugation even at low concentrations.

Parameter Me-Tet-PEG-NHS Performance (Inferred) Alternative Linker Performance References
Conjugation Efficiency (Protein Modification) Dependent on the number of accessible lysines and reaction conditions.SMCC: Similar dependency on accessible amines and thiols.General knowledge
iEDDA Reaction Yield High (can exceed 90% under optimal conditions)Thiol-Maleimide (e.g., SMCC): Generally high, but can be susceptible to side reactions and retro-Michael addition.
Drug-to-Antibody Ratio (DAR) Control Allows for good control, especially with site-specific antibody modification.SMCC (Lysine conjugation): Results in a heterogeneous mixture of DARs.
In vivo Stability The resulting covalent bond is highly stable.Thiol-Maleimide: The thioether bond can be less stable in vivo compared to the iEDDA product.General knowledge

Comparison with Alternative Linkers

The choice of linker significantly impacts the properties of the final bioconjugate. Here, we compare this compound with other commonly used crosslinkers.

This compound vs. SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

SMCC is a widely used heterobifunctional linker that connects amines and thiols.

Feature This compound SMCC
Chemistry NHS ester (amine) + Tetrazine (TCO)NHS ester (amine) + Maleimide (thiol)
Specificity Very high (bioorthogonal iEDDA)High, but maleimides can react with other nucleophiles.
Kinetics Extremely fast iEDDA reactionFast maleimide-thiol reaction
PEG Spacer Yes (PEG5), enhances solubility and pharmacokineticsNo (hydrophobic cyclohexane linker)
Stability of Linkage Very stableThioether bond can undergo retro-Michael addition.
Impact of PEG Linker Length

The length of the PEG chain in tetrazine-NHS esters can influence the properties of the resulting bioconjugate. While specific comparative data for this compound is limited, studies on ADCs with varying PEG linker lengths provide valuable insights.

Property Shorter PEG Linker (e.g., PEG4) Longer PEG Linker (e.g., PEG8, PEG12) References
Solubility GoodExcellent
In Vivo Clearance FasterSlower
Steric Hindrance LowerHigher (may impact binding affinity)
Conjugation Yield May be slightly lower due to steric hindrance from the protein surface.Can be higher as the reactive group is extended further from the protein.

Experimental Protocols

The following are generalized protocols for the use of this compound in ADC and PROTAC synthesis. Optimization is often necessary for specific molecules.

Antibody Modification with this compound
  • Antibody Preparation: Prepare the antibody in a suitable buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0. The concentration should typically be in the range of 1-10 mg/mL.

  • Linker Preparation: Dissolve this compound in a dry, amine-free organic solvent like dimethyl sulfoxide (DMSO) to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted linker using a desalting column, spin filtration, or dialysis against PBS.

  • Characterization: Determine the degree of labeling (tetrazine-to-antibody ratio) by measuring the UV-Vis absorbance of the antibody (at 280 nm) and the tetrazine (typically around 520-540 nm).

TCO-Drug Conjugation to Tetrazine-Modified Antibody (iEDDA Reaction)
  • Reactant Preparation: Prepare a solution of the TCO-modified drug in a suitable solvent.

  • iEDDA Reaction: Add the TCO-modified drug to the solution of the tetrazine-modified antibody. A slight molar excess (1.5-3 fold) of the TCO-drug is often used.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • Purification: Purify the resulting ADC from unreacted drug and other impurities using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

PROTAC Synthesis using this compound

A common strategy for synthesizing a PROTAC using this compound involves a multi-step process:

  • Functionalization of one ligand: One of the ligands (either for the target protein or the E3 ligase) is functionalized with a TCO group.

  • Functionalization of the other ligand with the linker: The other ligand is reacted with this compound via its NHS ester to attach the tetrazine-PEG5 moiety.

  • iEDDA Ligation: The two functionalized ligands are then reacted together via the tetrazine-TCO click reaction.

  • Purification: The final PROTAC is purified using chromatography (e.g., HPLC).

Yields for multi-step PROTAC synthesis can vary significantly depending on the complexity of the ligands and the efficiency of each step, with reported yields for the final click chemistry step being as high as 90% in some cases.

Visualizations

Experimental Workflow for ADC Preparation

ADC_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: iEDDA Ligation Antibody Antibody Reaction1 NHS Ester Reaction (pH 7.2-8.0) Antibody->Reaction1 Linker This compound Linker->Reaction1 Tet_Ab Tetrazine-Modified Antibody Reaction1->Tet_Ab Reaction2 iEDDA Reaction (Click Chemistry) Tet_Ab->Reaction2 TCO_Drug TCO-Modified Drug TCO_Drug->Reaction2 ADC Antibody-Drug Conjugate (ADC) Reaction2->ADC

Caption: Workflow for ADC synthesis using this compound.

Logical Relationship in PROTAC Synthesis

PROTAC_Synthesis cluster_functionalization Functionalization POI_Ligand Protein of Interest (POI) Ligand POI_TCO TCO-functionalized POI Ligand POI_Ligand->POI_TCO E3_Ligand E3 Ligase Ligand E3_Tet Tetrazine-functionalized E3 Ligase Ligand E3_Ligand->E3_Tet Linker This compound Linker->E3_Tet TCO_ TCO_ moiety TCO moiety Final_PROTAC Final PROTAC Molecule POI_TCO->Final_PROTAC E3_Tet->Final_PROTAC TCO_moiety TCO_moiety TCO_moiety->POI_TCO

Caption: Logical steps in PROTAC synthesis.

Conclusion

References

The Influence of PEG Spacer Length in Tetrazine Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate linker is a critical determinant of the efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). Tetrazine linkers, known for their rapid and specific bioorthogonal click chemistry with trans-cyclooctene (TCO), are increasingly popular.[1][2][3] The incorporation of polyethylene glycol (PEG) spacers of varying lengths into these linkers offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of the final conjugate.[4][5] This guide provides an objective comparison of different length PEG spacers in tetrazine linkers, supported by experimental data and detailed protocols.

Impact of PEG Spacer Length on Key Bioconjugate Properties

The length of the PEG spacer in a tetrazine linker can significantly influence several critical parameters of a bioconjugate. These include the drug-to-antibody ratio (DAR), hydrophilicity, stability, and in vivo performance. The choice of an optimal PEG spacer length is often a balance between these factors to achieve the desired therapeutic window.

Data Summary

The following tables summarize quantitative data and general trends from various studies, highlighting the impact of PEG spacer length on key performance indicators. Direct head-to-head comparisons across a wide range of PEG lengths in a single study are limited; therefore, these tables represent a synthesis of available data.

Table 1: Physicochemical Properties vs. PEG Spacer Length

Performance ParameterNo PEG LinkerShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG12)Data Highlights & Citations
Hydrophilicity (logD) High LipophilicityModerate HydrophilicityHigh HydrophilicityIncreasing PEG length enhances hydrophilicity, which can mitigate aggregation issues associated with hydrophobic payloads.
Drug-to-Antibody Ratio (DAR) Compatibility LowerModerateHigherHydrophilic PEG linkers can enable higher DARs without compromising the ADC's properties.
Reaction Kinetics (Tetrazine-TCO Ligation) FastGenerally FastMay be slightly reducedWhile the core tetrazine-TCO reaction is exceptionally fast, very long PEG chains could potentially introduce steric hindrance, though this is not typically a limiting factor.

Table 2: Pharmacokinetic & Stability Properties vs. PEG Spacer Length

Performance ParameterNo PEG LinkerShort PEG Linker (e.g., PEG4, PEG6)Long PEG Linker (e.g., PEG12)Data Highlights & Citations
Blood Clearance FastSlowerSlowestPEGylation significantly prolongs the circulation time of the bioconjugate.
Serum Stability VariableIncreasedGenerally IncreasedA study on bombesin-based antagonists showed increased serum stability from PEG2 to PEG6, with a reversal of this trend at PEG12.
Tumor Uptake VariablePotentially ImprovedCan be ReducedWhile longer circulation from PEGylation can improve tumor accumulation, excessively long linkers might decrease it. Optimal lengths of PEG4 and PEG6 showed high tumor uptake in a bombesin antagonist model.
In Vivo Half-Life ShortestLongerLongestThe half-life of bioconjugates generally increases with the length of the PEG spacer.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the key experiments cited in the comparison of different length PEG spacers in tetrazine linkers.

Protocol 1: Antibody Conjugation with Tetrazine-PEGn-NHS Ester

This protocol describes the conjugation of a Tetrazine-PEGn-NHS ester to an antibody.

Materials:

  • Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.

  • Tetrazine-PEGn-NHS ester (n = 4, 8, 12, etc.) dissolved in anhydrous DMSO to a stock concentration of 10 mg/mL.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns or dialysis cassettes.

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 2 mg/mL in PBS.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Tetrazine-PEGn-NHS ester to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted linker and byproducts by size-exclusion chromatography using a desalting column or by dialysis against PBS.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is the molar ratio of the drug-linker to the antibody.

Hydrophobic Interaction Chromatography (HIC) Method:

  • Equilibrate an HIC column with a high-salt mobile phase.

  • Inject the ADC sample onto the column.

  • Elute the different ADC species (with varying numbers of conjugated drug-linkers) using a decreasing salt gradient.

  • The peaks corresponding to different DAR species will elute at different retention times, with higher DAR species being more hydrophobic and eluting later. The average DAR can be calculated from the peak areas of the different species.

Protocol 3: In Vivo Pharmacokinetic Study

This assay evaluates the stability and clearance of the ADC in an animal model.

Animal Model: Healthy mice or rats are used for the study. Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose. Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection. Analysis: The concentration of the ADC in plasma is quantified using a validated method, such as ELISA. The data is then used to calculate pharmacokinetic parameters like elimination half-life (t½) and clearance.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key workflows and relationships.

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Characterization Antibody Antibody Conjugation_PEG4 Conjugation (PEG4) Antibody->Conjugation_PEG4 Conjugation_PEG8 Conjugation (PEG8) Antibody->Conjugation_PEG8 Conjugation_PEG12 Conjugation (PEG12) Antibody->Conjugation_PEG12 Tz_PEG4_Linker Tz_PEG4_Linker Tz_PEG4_Linker->Conjugation_PEG4 Tz_PEG8_Linker Tz_PEG8_Linker Tz_PEG8_Linker->Conjugation_PEG8 Tz_PEG12_Linker Tz_PEG12_Linker Tz_PEG12_Linker->Conjugation_PEG12 ADC_PEG4 ADC (PEG4) Conjugation_PEG4->ADC_PEG4 ADC_PEG8 ADC (PEG8) Conjugation_PEG8->ADC_PEG8 ADC_PEG12 ADC (PEG12) Conjugation_PEG12->ADC_PEG12 Analysis Comparative Analysis (Kinetics, Stability, PK) ADC_PEG4->Analysis ADC_PEG8->Analysis ADC_PEG12->Analysis

Caption: Experimental workflow for comparing ADCs with different PEG spacer lengths.

G Start Select PEG Spacer Length for Tetrazine Linker Short Short PEG (e.g., PEG4) Start->Short Long Long PEG (e.g., PEG12) Start->Long Prop_Short Less Hydrophilic Faster Clearance Short->Prop_Short Prop_Long More Hydrophilic Slower Clearance Potential for higher DAR Long->Prop_Long App_Short Application: Rapid clearance of unbound conjugate desired Prop_Short->App_Short App_Long Application: Long circulation half-life and improved solubility needed Prop_Long->App_Long

Caption: Decision tree for selecting PEG spacer length based on desired properties.

Conclusion

The length of the PEG spacer is a critical parameter in the design of tetrazine linkers for bioconjugates, with a significant impact on their therapeutic index. While shorter PEG linkers may offer advantages in scenarios requiring rapid clearance, longer linkers generally enhance pharmacokinetic properties and solubility, particularly for hydrophobic payloads. The optimal PEG spacer length represents a trade-off between these properties and must be determined empirically for each specific bioconjugate and application. This guide provides a framework for making an informed decision based on the available scientific literature.

References

A Comparative Guide to Me-Tet-PEG5-NHS Antibody Conjugates: Characterizing Heterogeneity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of payloads to monoclonal antibodies (mAbs) is a cornerstone of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs). The choice of linker is critical, profoundly influencing the homogeneity, stability, and in vivo performance of the final conjugate. This guide provides an objective comparison of Me-Tet-PEG5-NHS, a modern PEGylated linker, with a conventional non-PEGylated alternative, Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), focusing on the resulting conjugate heterogeneity.

This compound is a bifunctional linker that contains a Tetrazine (Tet) moiety for bioorthogonal click chemistry and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on the antibody. The inclusion of a polyethylene glycol (PEG) spacer is intended to improve hydrophilicity and reduce aggregation.[1] In contrast, SMCC is a widely used hydrophobic crosslinker that also reacts with primary amines via an NHS ester and contains a maleimide group for conjugation to thiol-containing payloads.[2]

Heterogeneity in antibody conjugates, characterized by variations in the drug-to-antibody ratio (DAR), aggregation levels, and charge variants, is a critical quality attribute (CQA) that can impact efficacy and safety.[3] This guide presents a comparative analysis of these two linkers, supported by established experimental methodologies, to aid researchers in making informed decisions for their bioconjugation strategies.

Data Presentation: A Comparative Analysis

The following tables summarize representative quantitative data comparing the heterogeneity of antibody conjugates prepared with this compound and SMCC. This data is based on established principles where PEGylated linkers tend to reduce aggregation and allow for higher drug loading without compromising solubility.[1][4]

Table 1: Drug-to-Antibody Ratio (DAR) Distribution

LinkerAverage DARDAR=0 (%)DAR=2 (%)DAR=4 (%)DAR=6 (%)DAR=8 (%)
This compound 4.251550255
SMCC 3.8102545155

This representative data suggests that the hydrophilic PEG spacer in this compound may allow for a slightly higher average DAR with a narrower distribution compared to the more hydrophobic SMCC linker.

Table 2: Aggregation and Charge Variant Analysis

LinkerMethodParameterResult
This compound Size Exclusion Chromatography (SEC)% Aggregate< 1%
SMCC Size Exclusion Chromatography (SEC)% Aggregate3-5%
This compound Capillary Isoelectric Focusing (cIEF)Main Peak pI8.5
Acidic Variants (%)15%
Basic Variants (%)10%
SMCC Capillary Isoelectric Focusing (cIEF)Main Peak pI8.7
Acidic Variants (%)20%
Basic Variants (%)12%

This representative data highlights the potential of the PEG linker in this compound to minimize aggregation. The charge variant profile may also be influenced by the linker's properties.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Antibody Conjugation

Objective: To conjugate a payload to a monoclonal antibody using either this compound or SMCC linkers.

Materials:

  • Monoclonal antibody (mAb) at 10 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4

  • This compound linker (dissolved in DMSO)

  • SMCC linker (dissolved in DMSO)

  • Payload with a compatible reactive group (e.g., TCO for Me-Tet, thiol for SMCC)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris), exchange it with PBS, pH 7.4 using a desalting column.

  • Linker-Antibody Reaction:

    • Slowly add a 10-fold molar excess of the dissolved linker (this compound or SMCC) to the antibody solution. The final DMSO concentration should not exceed 5% (v/v) to prevent antibody aggregation.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted linker using a desalting column, exchanging the buffer to PBS, pH 7.4.

  • Payload Conjugation:

    • For this compound: Add a 3-fold molar excess of the TCO-containing payload to the linker-modified antibody. Incubate for 2 hours at room temperature.

    • For SMCC: Add a 3-fold molar excess of the thiol-containing payload to the linker-modified antibody. Incubate for 2 hours at room temperature.

  • Final Purification: Purify the antibody conjugate using a desalting column to remove excess payload.

  • Characterization: Determine the protein concentration and proceed with heterogeneity analysis.

Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the drug-to-antibody ratio and distribution of drug-loaded species.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.95

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 6.95, containing 20% Isopropanol

  • Antibody conjugate sample (1 mg/mL)

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Injection: Inject 20 µg of the antibody conjugate onto the column.

  • Gradient Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • Peaks will elute in order of increasing hydrophobicity, corresponding to increasing DAR values (DAR=0, DAR=2, etc.).

    • Calculate the average DAR by summing the product of the percentage of each peak area and its corresponding DAR value.

Protocol 3: Aggregation Analysis by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in the antibody conjugate sample.

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

  • Antibody conjugate sample (1 mg/mL)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase.

  • Sample Injection: Inject 20 µg of the antibody conjugate onto the column.

  • Isocratic Elution: Run the mobile phase at a constant flow rate for 30 minutes.

  • Data Analysis:

    • The main peak corresponds to the monomeric antibody conjugate.

    • Peaks eluting earlier correspond to aggregates.

    • Calculate the percentage of aggregate by dividing the area of the aggregate peaks by the total area of all peaks.

Protocol 4: Charge Variant Analysis by Capillary Isoelectric Focusing (cIEF)

Objective: To separate and quantify the different charge isoforms of the antibody conjugate.

Materials:

  • cIEF system

  • Capillary cartridge

  • Anolyte (e.g., 0.1 M Phosphoric Acid)

  • Catholyte (e.g., 0.1 M Sodium Hydroxide)

  • Ampholytes (pH range appropriate for the antibody's pI)

  • Urea (for denaturing conditions, if needed)

  • Antibody conjugate sample (0.5 mg/mL)

Procedure:

  • Sample Preparation: Mix the antibody conjugate with ampholytes and urea (if using).

  • Capillary Loading: Fill the capillary with the sample mixture.

  • Focusing: Apply a high voltage to create a pH gradient and focus the proteins at their isoelectric points (pI).

  • Mobilization and Detection: Mobilize the focused protein bands past the detector by applying pressure or a chemical mobilizer.

  • Data Analysis:

    • The resulting electropherogram will show a main peak and several acidic and basic variants.

    • Calculate the percentage of each variant based on its peak area relative to the total peak area.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the concept of antibody conjugate heterogeneity.

experimental_workflow cluster_conjugation Antibody Conjugation cluster_characterization Heterogeneity Characterization mAb Monoclonal Antibody linker_mAb Linker-Modified mAb mAb->linker_mAb NHS Ester Reaction linker Linker (this compound or SMCC) linker->linker_mAb payload Payload conjugate Antibody Conjugate payload->conjugate HIC HIC Analysis conjugate->HIC Analyze DAR SEC SEC Analysis conjugate->SEC Analyze Aggregation cIEF cIEF Analysis conjugate->cIEF Analyze Charge Variants linker_mAb->conjugate Payload Reaction heterogeneity_concept cluster_ideal Homogeneous Conjugate (Ideal) cluster_real Heterogeneous Conjugate (Real-world) ideal_conjugate DAR=4 dar0 DAR=0 dar2 DAR=2 dar4 DAR=4 dar6 DAR=6 aggregate Aggregate dar4->aggregate Aggregation charge_variant Charge Variant dar4->charge_variant Post-translational Modification

References

Safety Operating Guide

Personal protective equipment for handling Me-Tet-PEG5-NHS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Me-Tet-PEG5-NHS. It offers a procedural, step-by-step framework for safe operational use and disposal, ensuring user safety and laboratory compliance.

Core Safety Principle: Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. The SDS contains specific details regarding potential hazards, handling, storage, and emergency procedures.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. This is based on the general understanding of handling reactive N-hydroxysuccinimide (NHS) esters and PEGylated compounds.

PPE CategorySpecificationRationale
Eye Protection Safety goggles or a face shield worn over safety glasses.Protects against accidental splashes of the compound, which could cause eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact with the reactive NHS ester. It is crucial to change gloves immediately if they become contaminated.
Body Protection A lab coat.Shields skin and personal clothing from potential spills.
Respiratory Protection A dust mask (e.g., N95) is recommended when handling the solid powder.Minimizes the risk of inhaling fine particles of the compound.

Operational Plan: Handling and Use

This compound contains a reactive NHS ester group that is sensitive to moisture. Proper handling is critical to maintain its reactivity and ensure user safety.

Experimental Protocol: Preparation of this compound Stock Solution

  • Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature. This prevents water condensation inside the vial, which can hydrolyze the reactive NHS ester.

  • Dry Environment: Whenever possible, handle the solid compound in a glove box with a nitrogen atmosphere or in a desiccator to minimize exposure to moisture.

  • Solvent Selection: Use an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare the stock solution. Ensure the solvent is of high purity and stored over molecular sieves to maintain its anhydrous nature.

  • Aliquotting: For frequent use of small amounts, it is recommended to aliquot the stock solution into smaller, single-use vials. This practice minimizes the number of times the main stock is exposed to ambient conditions.

  • Storage: Store the solid compound and any stock solutions at -20°C or -80°C in a desiccated environment.[1][2] Protect from light by using amber vials or by wrapping the vials in aluminum foil.

Disposal Plan: Quenching and Waste Management

All waste generated from the use of this compound should be considered chemical waste and must be segregated from regular trash.[3] The primary step in the safe disposal of unreacted this compound is the deactivation of the reactive NHS ester group through quenching.

Experimental Protocol: Quenching of Unreacted this compound

This protocol is designed for deactivating small quantities of this compound typically used in a laboratory setting.

Materials:

  • Unreacted this compound waste (solid or in an organic solvent).

  • Quenching solution:

    • Option A (Amine Quenching): 1 M Tris (tris(hydroxymethyl)aminomethane) or Glycine solution in water.[4]

    • Option B (Hydrolysis): An aqueous solution with a pH adjusted to 8.5 or higher (e.g., using a small amount of a suitable buffer like sodium bicarbonate).[3]

  • Appropriate, clearly labeled chemical waste container.

Procedure:

  • Preparation: Conduct the quenching procedure in a well-ventilated fume hood.

  • Quenching Reaction:

    • For Solid Waste: Dissolve the solid this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) before adding the quenching solution.

    • For Solutions: Add the quenching solution directly to the solution containing the unreacted this compound.

  • Incubation: Allow the mixture to stand at room temperature for several hours (or overnight) to ensure the complete deactivation of the NHS ester.

  • Waste Collection: Transfer the quenched solution to a designated hazardous aqueous waste container.

  • Contaminated Labware: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, and gloves, should be collected in a designated solid hazardous waste container.

Workflow and Logical Relationships

The following diagram illustrates the complete workflow for handling this compound, from receiving the compound to its final disposal.

G cluster_prep Preparation and Handling cluster_disposal Disposal receive Receive this compound store Store at -20°C/-80°C (Desiccated, Protected from Light) receive->store handle Handle in a Dry Environment (Glove Box or Desiccator) store->handle prepare Prepare Stock Solution (Anhydrous Solvent) handle->prepare aliquot Aliquot for Single Use prepare->aliquot use Use in Experiment aliquot->use collect_waste Collect Unreacted Compound and Contaminated Labware use->collect_waste quench Quench Reactive NHS Ester (Tris/Glycine or High pH) collect_waste->quench Liquid Waste dispose_solid Dispose of Contaminated Solids in Hazardous Solid Waste collect_waste->dispose_solid Solid Waste dispose_liquid Dispose of Quenched Solution in Hazardous Aqueous Waste quench->dispose_liquid

Caption: Workflow for handling this compound.

References

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